molecular formula C12H11NO4 B8583923 4-Hydroxy-7-methoxy-6-quinolyl Acetate

4-Hydroxy-7-methoxy-6-quinolyl Acetate

Cat. No.: B8583923
M. Wt: 233.22 g/mol
InChI Key: WVIGEWQUXADQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methoxy-6-quinolyl Acetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-7-methoxy-6-quinolyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methoxy-6-quinolyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(7-methoxy-4-oxo-1H-quinolin-6-yl) acetate

InChI

InChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15)

InChI Key

WVIGEWQUXADQCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Executive Summary

This technical guide provides an in-depth analysis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate , a specialized heterocyclic intermediate critical in the synthesis of tyrosine kinase inhibitors (TKIs) such as Cabozantinib and Lenvatinib derivatives. Unlike standard catalog listings, this document focuses on the compound's structural duality (tautomerism), selective protection strategies during synthesis, and its role as a regiochemically defined scaffold for drug development.

Part 1: Physicochemical Profile & Molecular Identity

The precise characterization of this compound relies on understanding the distinction between its nominal "hydroxy" nomenclature and its actual tautomeric state in solution.

Core Specifications
PropertyValue
Chemical Name 4-Hydroxy-7-methoxy-6-quinolyl Acetate
IUPAC Systematic Name (4-oxo-7-methoxy-1,4-dihydroquinolin-6-yl) acetate
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
CAS Registry Number Not widely assigned (Catalog ref: SY292598)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH
Structural Tautomerism

While the name implies a 4-hydroxyquinoline, the compound exists predominantly as the 4-quinolone (4-oxo) tautomer in the solid state and polar solvents. This distinction is critical for reactivity: the oxygen at position 4 is carbonyl-like (unreactive to mild acetylation), while the oxygen at position 6 is phenolic (highly reactive).

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) *Predominant* Enol->Keto Tautomerization (Favored in solution)

Figure 1: Tautomeric equilibrium favoring the 4-quinolone structure, directing selective acetylation to the 6-position.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate is a strategic "masking" operation. In complex TKI synthesis, the 6-hydroxy group must be protected to prevent side reactions during the subsequent chlorination of the 4-position.

Retrosynthetic Logic
  • Target: 4-Chloro-7-methoxy-6-quinolyl acetate (Cabozantinib intermediate precursor).[1][2]

  • Challenge: Chlorinating the 4-position with POCl₃ requires a free 4-oxo group, but a free 6-phenol would also react or polymerize.

  • Solution: Selectively acetylate the 6-phenol. The 4-oxo group, being part of a vinylogous amide system, resists acetylation under mild conditions.

Experimental Protocol: Selective Acetylation

Note: This protocol is derived from standard quinoline chemistry adapted for regioselectivity.

Reagents:

  • Substrate: 4,6-Dihydroxy-7-methoxyquinoline (derived from 3-hydroxy-4-methoxyaniline via Gould-Jacobs reaction).

  • Acylating Agent: Acetic Anhydride (Ac₂O).

  • Base/Solvent: Pyridine (catalytic) in Dichloromethane (DCM) or neat Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 4,6-dihydroxy-7-methoxyquinoline in dry DCM. Add 1.5 eq of Pyridine.

  • Addition: Cool to 0°C. Dropwise add 1.1 eq of Acetic Anhydride. The stoichiometry is crucial to avoid O-acetylation at the 4-position (which leads to the unstable 4-acetoxy quinoline).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9). The 6-acetate forms faster due to the nucleophilicity of the phenolate anion.

  • Workup: Quench with ice water. The product often precipitates directly due to lower solubility of the ester compared to the diol. Filter and wash with cold ether.

  • Purification: Recrystallization from Ethanol/DMF.

Synthesis Start Precursor: 4,6-Dihydroxy-7-methoxyquinoline Intermediate Reaction: Selective O-Acetylation at Position 6 Start->Intermediate Nucleophilic Attack Reagents Reagents: Ac2O (1.1 eq), Pyridine 0°C to RT Reagents->Intermediate Product Product: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (C12H11NO4) Intermediate->Product Major Pathway SideProduct Avoided Side Product: 4,6-Diacetoxyquinoline Intermediate->SideProduct Over-acetylation (Minimised)

Figure 2: Regioselective synthesis pathway exploiting the reactivity difference between the 6-phenol and 4-quinolone oxygen.

Part 3: Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This data differentiates the product from its regioisomers (e.g., 7-acetoxy-6-methoxy).

Predicted 1H-NMR Data (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityAssignment Logic
Acetate 2.28 - 2.32Singlet (3H)Characteristic methyl ester signal.
Methoxy 3.85 - 3.90Singlet (3H)7-OMe group (electron-donating).
H-3 5.90 - 6.05Doublet/SingletCharacteristic of 4-quinolone ring system (beta-proton).
H-5 7.40 - 7.50SingletPara to methoxy, shielded by 4-oxo.
H-8 7.10 - 7.20SingletOrtho to methoxy.
H-2 7.80 - 8.00DoubletAlpha-proton of the pyridone ring.
NH/OH 11.5 - 12.5Broad SingletExchangeable proton (indicates 4-quinolone tautomer).
Mass Spectrometry (ESI+)
  • Parent Ion [M+H]⁺: 234.22 m/z.

  • Fragmentation Pattern:

    • Loss of Acetyl group (-42 Da)

      
       Peak at ~192 m/z (4,6-dihydroxy-7-methoxyquinoline).
      
    • This fragmentation confirms the presence of the labile ester bond.

Part 4: Pharmaceutical Applications

This compound serves as a pivotal "switch" intermediate.

  • Chlorination Precursor: It is reacted with phosphorus oxychloride (POCl₃) to generate 4-Chloro-7-methoxy-6-quinolyl acetate . The acetate group survives these harsh acidic conditions, protecting the 6-oxygen.

  • Coupling Reactions: The 4-chloro derivative undergoes S_NAr reactions with anilines (e.g., 4-fluoroaniline).

  • Deprotection: Finally, the acetate is hydrolyzed (using NH₄OH or mild base) to reveal the free hydroxyl group, yielding the active pharmacophore found in drugs like Cabozantinib (which requires a free phenol for further functionalization or binding).

References

  • Accela ChemBio Inc. (2023).[1][2] Product Datasheet: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (SY292598).[1][3][2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cabozantinib Intermediates. Retrieved from

  • Talati, K., & Rajendran, S. (2025). "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega, 10(48), 59736–59743. Retrieved from

  • Google Patents. (2016). Preparation method of 4-chloro-6,7-dimethoxyquinoline (CN106008336A). Retrieved from

Sources

A Comparative Analysis of Fluorogenic Esterase Substrates: The Established Standard vs. a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Sensitivity and Precision in Enzyme Assays

In the landscape of drug discovery and fundamental biological research, the accurate measurement of enzyme activity is paramount. Esterases, a diverse class of hydrolase enzymes, are critical players in pathophysiology and are significant targets for therapeutic intervention. The development of fluorogenic substrates has revolutionized our ability to probe esterase activity, offering a sensitive, real-time window into cellular and biochemical processes. The ideal substrate is a silent partner in the experiment; it should be chemically stable, non-fluorescent, and specific, only revealing its presence with a bright, quantifiable signal upon enzymatic action.

The Molecules: A Tale of Two Cores

At the heart of any fluorogenic assay is the chemical structure of the substrate. The choice of the core fluorophore dictates the assay's fundamental parameters, from its optical properties to its behavior in complex biological systems.

4-Methylumbelliferyl Acetate (4-MUA): The Workhorse of Esterase Assays

4-MUA is a derivative of coumarin, a chemical scaffold that has been a mainstay in biochemical research for decades.[1] It is a simple, effective, and commercially available substrate used to assay a wide variety of hydrolases, particularly esterases.[2][3][4] The non-fluorescent acetate ester is readily cleaved by intracellular and purified esterases to release the highly fluorescent product, 4-methylumbelliferone (4-MU), also known as hymecromone.[5]

4-Hydroxy-7-methoxy-6-quinolyl Acetate: A Novel Quinoline-Based Probe

The quinoline ring system is a versatile pharmacophore found in numerous pharmaceuticals, including antimalarials and kinase inhibitors.[6] Its application as a fluorogenic core offers the potential for distinct spectral properties. 4-Hydroxy-7-methoxy-6-quinolyl Acetate is built upon the 4-hydroxy-7-methoxyquinoline scaffold. While this specific acetate derivative is not as widely documented in standard assay literature as 4-MUA, its parent structure is a known synthetic intermediate.[7] Evaluating this novel substrate against the established 4-MUA provides a framework for understanding the critical process of assay validation and optimization.

Core Properties at a Glance

The fundamental characteristics of a fluorogenic substrate and its resulting fluorophore are the primary determinants of its suitability for a given application.

Property4-Methylumbelliferyl Acetate (4-MUA)4-Hydroxy-7-methoxy-6-quinolyl Acetate
Parent Core CoumarinQuinoline
Molecular Formula C₁₂H₁₀O₄[1]C₁₂H₁₁NO₃
Molecular Weight 218.20 g/mol [1]217.22 g/mol
Fluorophore Product 4-Methylumbelliferone (4-MU)4-Hydroxy-7-methoxy-6-quinolinol
Excitation (λex) ~365 nm[8][9]Inferred from quinoline derivatives: ~340-360 nm
Emission (λem) ~445 nm (Blue)[8][9]Inferred from quinoline derivatives: ~450-500 nm
Fluorophore pKa ~7.8[10]Inferred: Likely lower than 4-MU
Solubility Soluble in DMSO, DMF, Acetone[3][4]Presumed soluble in organic solvents like DMSO

Mechanism of Action: The Enzymatic Switch

The utility of these molecules hinges on a simple yet elegant mechanism: the enzymatic conversion from a non-fluorescent to a fluorescent state. This "off-to-on" switch provides a direct and proportional signal to the rate of enzyme activity.

Esterases catalyze the hydrolysis of the ester bond on the substrate, releasing the acetate group and the parent fluorophore. The non-fluorescent nature of the acetylated substrate is due to the ester linkage preventing the extended π-electron system of the core ring from achieving the resonant state required for fluorescence. Upon cleavage, the de-protonation of the newly freed hydroxyl group at physiological or alkaline pH creates a phenolate or analogous resonant structure, which is highly fluorescent.

G sub Substrate (Non-Fluorescent) enzyme Esterase sub->enzyme Binding prod Fluorophore (Fluorescent) enzyme->prod Hydrolysis acetate Acetate enzyme->acetate

Caption: General workflow of esterase-mediated fluorescence.

A critical consideration, often overlooked, is the pH dependence of the resulting signal. The fluorescence of the product is directly tied to the protonation state of its hydroxyl group. This is a crucial experimental parameter that must be controlled.

The Challenge of pH: A Key Differentiator
  • 4-Methylumbelliferone (4-MU): The product of 4-MUA hydrolysis has a pKa of approximately 7.8.[10] This presents a significant practical challenge: most biological reactions occur at a physiological pH of ~7.4, where a substantial fraction of the 4-MU product will be in its protonated, less fluorescent form. To achieve maximum, stable fluorescence, the reaction must often be stopped by adding a buffer with a high pH (>9.0). This makes 4-MUA less suitable for continuous, real-time assays of enzyme activity under physiological conditions.[10]

  • 4-Hydroxy-7-methoxy-6-quinolinol: While data for this specific molecule is sparse, substituted quinolinols can have lower pKa values compared to coumarins. A lower pKa (e.g., <7.0) would be a distinct advantage, allowing the fluorophore to exist predominantly in its fluorescent, deprotonated state at neutral pH. This would make the quinoline-based substrate far more amenable to continuous kinetic assays without the need for pH adjustment.

Experimental Design & Protocols: From Theory to the Bench

As a Senior Application Scientist, my directive is to provide protocols that are not just a series of steps but a self-validating system. We must anticipate variables and build in controls to ensure our data is trustworthy.

Core Workflow: In Vitro Esterase Activity Assay

This protocol is designed for measuring esterase activity in purified enzyme preparations or cell lysates. The key principle is to measure the rate of fluorescent product formation over time.

G cluster_prep Preparation cluster_reaction Reaction cluster_read Measurement prep_std 1. Prepare Fluorophore Standard Curve (e.g., 4-MU) calc 8. Calculate Activity (vs. Standard Curve) prep_std->calc For Quantification prep_sub 2. Prepare Substrate Working Solution (e.g., 4-MUA in DMSO) init 4. Initiate Reaction: Add Substrate to Enzyme/Lysate prep_sub->init prep_sample 3. Prepare Enzyme/ Lysate Dilutions prep_sample->init incubate 5. Incubate at 37°C (Kinetic or Endpoint) init->incubate stop 6. Stop Reaction (High pH Stop Buffer for 4-MUA) incubate->stop read 7. Read Fluorescence (λex/λem) stop->read read->calc

Caption: Workflow for a fluorogenic in vitro esterase assay.

Detailed Protocol: Esterase Activity using 4-MUA

Objective: To quantify esterase activity in a sample.

Materials:

  • 4-Methylumbelliferyl Acetate (4-MUA), 10 mM stock in DMSO.

  • 4-Methylumbelliferone (4-MU), 1 mM stock in DMSO for standard curve.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Stop Buffer: 0.2 M Sodium Carbonate, pH ~10.5.[11]

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader.

Methodology:

  • Standard Curve Preparation:

    • Causality: A standard curve is essential to convert arbitrary fluorescence units (RFU) into a specific amount of product (pmol or nmol). This is the foundation of a quantitative assay.[8]

    • a. Serially dilute the 1 mM 4-MU stock in Assay Buffer to create standards ranging from 0 to 50 µM.

    • b. Add 100 µL of each standard to wells of the microplate.

    • c. Add 100 µL of Stop Buffer to each standard well. The high pH ensures maximum and stable fluorescence.

  • Enzyme Reaction:

    • a. Dilute your enzyme or cell lysate to several concentrations in ice-cold Assay Buffer. Include a "no-enzyme" control well containing only Assay Buffer.

    • Causality: Testing several dilutions ensures that the measured activity falls within the linear range of the assay and is not limited by substrate depletion or product inhibition.

    • b. Add 50 µL of each enzyme dilution to triplicate wells.

    • c. Prepare a substrate working solution by diluting the 10 mM 4-MUA stock into Assay Buffer to a final concentration of 200 µM (for a 100 µM final concentration in the well).

    • d. Initiate the reaction by adding 50 µL of the substrate working solution to all wells, including the no-enzyme control.

  • Incubation and Measurement:

    • Endpoint: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The time should be optimized to ensure the reaction is still in the linear phase. Stop the reaction by adding 100 µL of Stop Buffer.

    • Kinetic: Place the plate immediately into a pre-warmed (37°C) plate reader. Measure fluorescence every 60 seconds for 30-60 minutes.

    • Causality: A kinetic assay is superior as it directly measures the initial reaction velocity (V₀) and can reveal non-linear reaction kinetics that would be missed in an endpoint assay.

    • d. Read the plate at Ex: 365 nm / Em: 445 nm.

  • Data Analysis:

    • a. Subtract the fluorescence from the "no-enzyme" control from all experimental wells.

    • Causality: This step corrects for background fluorescence and spontaneous substrate hydrolysis, a common issue with ester substrates.[12]

    • b. For the kinetic assay, determine the slope of the linear portion of the RFU vs. time plot (RFU/min).

    • c. Use the standard curve to convert the RFU or RFU/min into pmol of 4-MU or pmol/min.

    • d. Normalize the activity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).

Protocol Adaptation for 4-Hydroxy-7-methoxy-6-quinolyl Acetate

When validating a novel substrate, the above protocol serves as a template, but key parameters must be empirically determined.

  • Determine Optimal Spectra: Scan the excitation and emission spectra of the hydrolyzed product (4-Hydroxy-7-methoxy-6-quinolinol) to find the true fluorescence maxima. Do not rely solely on theoretical values.

  • Assess pH Profile: Perform the enzymatic reaction in a series of buffers ranging from pH 5 to 10. Measure the endpoint fluorescence to determine the optimal pH for the signal. This will reveal if a "stop" solution is necessary or if the assay can be run continuously at physiological pH.

  • Determine Enzyme Kinetics (Km and Vmax): Perform the assay with a fixed amount of enzyme and varying concentrations of the new substrate. Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation. This is critical for comparing its efficiency to 4-MUA.

Visualization of Cellular Viability

A major application of these substrates is in assessing cell health. The principle is that viable cells maintain intact membranes and active intracellular esterases. A cell-permeant, non-fluorescent substrate diffuses into the cell and is cleaved into a fluorescent product that, ideally, is trapped inside.

G cluster_cell Viable Cell cluster_dead_cell Non-Viable Cell esterase Intracellular Esterases prod Fluorescent Product (Trapped) esterase->prod Cleavage sub Cell-Permeant Substrate (Non-Fluorescent) sub->esterase Diffusion no_esterase Inactive Esterases Compromised Membrane sub->no_esterase No Entry or No Cleavage

Caption: Principle of esterase-based cell viability assays.

Comparative Suitability for Live-Cell Imaging
  • 4-MUA: While cell-permeant, its utility is limited. The fluorescent product, 4-MU, is not well-retained and can leak from viable cells, leading to an underestimation of viability.[13] For this reason, substrates like Calcein AM, whose product is more polar and better retained, are generally preferred for cell viability.[13]

  • 4-Hydroxy-7-methoxy-6-quinolyl Acetate: The cellular retention of its fluorescent product is a critical unknown. This property would need to be rigorously tested. If the quinolinol product is more polar or charged at physiological pH than 4-MU, it could offer superior intracellular retention, representing a significant advantage.

Conclusion: A Scientist's Perspective on Substrate Selection

The choice between an established standard and a novel reagent is a classic research dilemma. This guide has illuminated the key parameters that must inform this decision.

Feature4-Methylumbelliferyl Acetate (4-MUA)4-Hydroxy-7-methoxy-6-quinolyl Acetate
Maturity Established & Well-Characterized: Extensive literature, predictable behavior.[2][5][14]Novel & Exploratory: Requires extensive in-house validation.
Assay Type Ideal for Endpoint Assays: High pH stop buffer required for maximal signal.[10]Potential for Continuous Assays: If pKa is <7, allows for real-time kinetic measurement at physiological pH.
Signal pH Highly pH-Dependent (pKa ~7.8): A significant constraint for live-cell or physiological assays.[10]Unknown (Hypothesized Advantage): Must be determined experimentally.
Cell Viability Sub-optimal: Product leakage from viable cells can compromise data.[13]Unknown (Potential Advantage): Cellular retention of the product is a key parameter to validate.
Availability High: Readily available from numerous commercial suppliers.Low/Custom Synthesis: May not be commercially available as a standard reagent.

Final Recommendation:

4-Methylumbelliferyl Acetate remains a reliable and cost-effective choice for standard, endpoint measurements of esterase activity in cell lysates and purified systems, provided its pH limitations are respected and controlled for.

4-Hydroxy-7-methoxy-6-quinolyl Acetate represents an opportunity for methods development. Its primary theoretical advantage lies in the potential for a lower pKa, which would enable robust, continuous kinetic assays under physiological conditions. Researchers considering such a novel probe must commit to a thorough validation process, characterizing its spectral properties, pH dependence, enzyme kinetics, and performance in cell-based applications. While a greater upfront investment, the development of a superior reagent with favorable properties could unlock new experimental possibilities and provide more physiologically relevant data.

References

  • A Researcher's Guide to Fluorogenic Substrates for Esterase Activity. (n.d.). Benchchem.
  • 4-Methylumbelliferyl acetate. (n.d.). Chem-Impex.
  • Tholen, M., et al. (2012). Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases. Journal of Biological Chemistry. Retrieved February 12, 2026, from [Link]

  • Tallman, K. A., & Beatty, K. E. (2014). Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ACS Chemical Biology. Retrieved February 12, 2026, from [Link]

  • 4-Methylumbelliferyl acetate. (n.d.). CymitQuimica.
  • PubChem. (n.d.). 4-methylumbelliferyl acetate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ferreira, P. M., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules. Retrieved February 12, 2026, from [Link]

  • Esterase substrates for cell viability studies—Table 15.1. (n.d.). Thermo Fisher Scientific.
  • A Quantifluor™-ST Fluorometer Method for 4-methylumbelliferone Application Note. (n.d.). Promega.
  • 4-Methylumbelliferyl acetate. (n.d.). Glycosynth. Retrieved February 12, 2026, from [Link]

  • 4-methylumbelliferone Application Protocol. (n.d.). Turner BioSystems.
  • Szweda, R., et al. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Facile Anomer-oriented Syntheses of 4-Methylumbelliferyl Sialic Acid Glycosides. (2021). Chemistry – A European Journal. Retrieved February 12, 2026, from [Link]

  • Mustafa, Y. F., et al. (2020). Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. Systematic Reviews in Pharmacy. Retrieved February 12, 2026, from [Link]

  • Methylumbelliferyl-acetate deacetylase. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Kakizaki, I., et al. (2019). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry. Retrieved February 12, 2026, from [Link]

  • A Technical Guide to the Biological Activities of 4-Methylumbelliferone Derivatives. (n.d.). Benchchem.
  • Gee, K. R., et al. (1999). A fluorogenic substrate for the continuous assaying of aryl sulfatases. Analytical Biochemistry. Retrieved February 12, 2026, from [Link]

  • The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice. (2016). Clinical & Experimental Immunology. Retrieved February 12, 2026, from [Link]

  • A Sensitive Method Using 4-Methylumbelliferyl-β-Cellobiose as a Substrate To Measure (1,4)-β-Glucanase Activity in Sediments. (1992). Applied and Environmental Microbiology. Retrieved February 12, 2026, from [Link]

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. (n.d.).
  • Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity. (2015). Chinese Science Bulletin. Retrieved February 12, 2026, from [Link]

  • Comparison of esterase activity towards 4-methylumbelliferyl... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2017). ACS Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved February 12, 2026, from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). Arkivoc. Retrieved February 12, 2026, from [Link]

  • 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. (2020). International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

Sources

Technical Whitepaper: Solubility Profile and Handling of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

[1]

Executive Summary

This technical guide details the physicochemical behavior, solubility limits, and handling protocols for 4-Hydroxy-7-methoxy-6-quinolyl Acetate (MW: 233.22 g/mol ).[1] Often utilized as a fluorogenic intermediate or esterase substrate precursor, this compound presents specific challenges regarding hydrolytic stability and aqueous solubility.[1]

Effective utilization requires a strict solvent strategy: anhydrous DMSO for stock solutions to maintain ester integrity, and controlled dilution into aqueous buffers to prevent precipitation ("crashing out").[1] This guide provides a validated workflow to ensure assay reproducibility and minimize experimental artifacts caused by compound aggregation or spontaneous hydrolysis.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₁NO₄Moderate molecular weight facilitates organic solubility.[1]
Molecular Weight 233.22 g/mol --
Core Structure QuinolinePlanar, aromatic system; prone to pi-stacking aggregation in water.[1]
Substituents 4-OH, 7-OCH₃, 6-OAc6-Acetate: Lipophilic masking group; reduces water solubility.4-Hydroxy: Amphoteric; solubility is pH-dependent.7-Methoxy: Increases lipophilicity.[1]
Theoretical LogP ~1.5 – 2.0 (Estimated)Indicates moderate lipophilicity; sparingly soluble in pure water.[1]
Stability Risk Ester HydrolysisThe 6-acetate is labile; spontaneous hydrolysis occurs in aqueous basic pH.[1]

Solubility Analysis

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions [1]

  • Solubility Limit: High (> 25 mM).[1]

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the quinoline ring system without donating protons that could catalyze premature chemistry.[1]

  • Protocol: Prepare stock solutions at 10 mM to 50 mM .

  • Storage: Store stocks at -20°C in light-tight, anhydrous conditions to prevent hygroscopic water absorption, which can trigger hydrolysis.[1]

Secondary Solvent: Water / Aqueous Buffers

Status: Poor / Kinetic Stability Only [1]

  • Solubility Limit: Low (< 100 µM without co-solvent).[1]

  • Mechanism: The hydrophobic acetate and methoxy groups dominate the solvation profile.[1] In pure water, the compound tends to aggregate.[1]

  • pH Influence:

    • Acidic/Neutral (pH 4-7): Lower solubility, higher chemical stability.[1]

    • Basic (pH > 8): Higher solubility (due to 4-OH deprotonation), but rapid hydrolysis of the acetate ester will occur, converting the compound to 4,6-dihydroxy-7-methoxyquinoline.[1]

Validated Experimental Protocol

The following workflow is designed to maximize solubility while minimizing spontaneous degradation.

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.33 mg of solid 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

  • Dissolution: Add 1.0 mL of high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 1-2 minutes if any particulates remain.

  • Verification: Visual inspection should reveal a clear, slightly yellow solution with no turbidity.[1]

Aqueous Dilution (Working Solution)

Critical Rule: Never add water directly to the DMSO stock.[1] Always add the DMSO stock dropwise to the agitated buffer.[1]

  • Buffer Selection: Use PBS (pH 7.[1]4) or HEPES for biological assays.[1] Avoid carbonate buffers (high pH) unless immediate hydrolysis is desired.[1]

  • Dilution Factor: Maintain final DMSO concentration < 1% (v/v) to avoid cytotoxicity or enzyme inhibition.[1]

  • Stepwise Protocol:

    • Prepare the target volume of buffer (e.g., 9.9 mL).[1]

    • While vortexing the buffer gently, inject 10-100 µL of the DMSO stock.[1]

    • Immediate Use: Use the working solution within 4 hours.

Troubleshooting "Crash Out"

If turbidity appears upon dilution:

  • Increase DMSO: Raise final DMSO concentration to 5% (if assay tolerates).

  • Use Intermediate: Dilute DMSO stock 1:10 into Ethanol or PEG-400 first, then dilute into water.[1]

  • Check pH: Ensure buffer pH is not near the isoelectric point (though less critical for this specific ester).

Visualizing the Workflow & Stability

The following diagram illustrates the critical path from solid storage to assay condition, highlighting the hydrolysis risk point.

Gcluster_0Critical Stability BoundarySolidSolid Compound(Store Desiccated)DMSO_StockDMSO Stock(10-50 mM)Stable @ -20°CSolid->DMSO_StockDissolveDilutionDilution Step(Dropwise into Buffer)DMSO_Stock->DilutionAliquotAqueous_SolAqueous Working Sol.(< 1% DMSO)Dilution->Aqueous_SolMixHydrolysisHydrolyzed Product(4,6-dihydroxy...)FLUORESCENTAqueous_Sol->HydrolysisSpontaneous (High pH)or Enzymatic

Figure 1: Solubility and stability workflow. Note the transition from stable organic solvent to the metastable aqueous phase where hydrolysis risk increases.[1]

References

  • Accela ChemBio Inc. (n.d.).[1][2] Product Catalog: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (SY292598).[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][3][4][5][6] Compound Summary: 6-Methoxyquinoline.[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for DMSO solubility profiling of lipophilic heterocycles).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Reference for pH-dependent fluorescence of hydroxyquinoline derivatives).

Structural Elucidation and Nomenclature Standards: 6-Acetoxy-4-Hydroxy-7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of 6-acetoxy-4-hydroxy-7-methoxyquinoline , a specific functionalized heterocycle often encountered as a metabolic intermediate or a protected scaffold in the synthesis of Type II kinase inhibitors (e.g., Lenvatinib analogs).

For researchers and drug development professionals, the primary challenge with this molecule lies not in its connectivity, but in its tautomeric ambiguity and nomenclature hierarchy . This document resolves these ambiguities, establishing the correct IUPAC standards, detailing the thermodynamic preference for the 4-oxo tautomer, and providing a validated synthetic logic for regioselective functionalization.

Chemical Identity & Nomenclature[1][2][3][4][5]

The molecule possesses three functionalities on a quinoline core: a hydroxyl group at C4, an acetoxy (ester) group at C6, and a methoxy (ether) group at C7.

IUPAC Nomenclature Standards

The naming of this compound is governed by the priority rules of the IUPAC Blue Book. The ester functionality (acetate) takes precedence over the heterocycle in suffix generation, or is treated as a substituent depending on the indexing system used.

Nomenclature SystemNameTechnical Note
Preferred IUPAC Name (PIN) 4-hydroxy-7-methoxyquinolin-6-yl acetate Treats the molecule as an ester of acetic acid and the quinolin-6-ol.
Tautomeric Name (Solution Phase) 7-methoxy-4-oxo-1,4-dihydroquinolin-6-yl acetate Reflects the dominant 4-pyridone-like structure in polar solvents (DMSO, MeOH).
Semi-Systematic (Common) 6-acetoxy-4-hydroxy-7-methoxyquinoline Uses "acetoxy" as a prefix; common in medicinal chemistry logs but technically lower priority.
CAS Index Name Quinoline-6-ol, 4-hydroxy-7-methoxy-, 6-acetate Inversion style used by Chemical Abstracts Service.
InChI Key (Generated) Derived from structureInChI=1S/C12H11NO4... (Specific key depends on exact protonation state defined).
Structural Hierarchy Diagram

The following diagram illustrates the numbering scheme and functional group priority that dictates the nomenclature.

NomenclatureHierarchy Core Quinoline Core (Parent Heterocycle) Pos4 Position 4: -OH / =O (Tautomeric Center) Core->Pos4 C4 Substitution Pos6 Position 6: -OCOCH3 (Principal Ester Group) Core->Pos6 C6 Substitution Pos7 Position 7: -OCH3 (Stable Ether) Core->Pos7 C7 Substitution Name Full Name: 4-hydroxy-7-methoxyquinolin-6-yl acetate Pos6->Name Determines Suffix (-yl acetate)

Figure 1: Structural hierarchy determining the IUPAC nomenclature. The ester at C6 drives the suffix "yl acetate".

Tautomeric Equilibrium (The "Expertise" Pillar)

A critical error in drug design databases is representing this molecule solely as the 4-hydroxyquinoline (enol form). In physiological conditions and polar solvents, the equilibrium shifts significantly.

The 4-Hydroxy vs. 4-Oxo Paradox

The "4-hydroxy" group is part of a vinylogous amide system. Unlike the phenolic 6-acetoxy group, the 4-position is not a true alcohol.

  • Solid State & Polar Solvent: Predominantly exists as the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer.

  • Non-Polar Solvent: The 4-hydroxyquinoline (enol) form may be observable but is rare.

This distinction is vital for binding affinity modeling (docking). Docking the "enol" form into a kinase pocket when the "keto" form is the bioactive species will yield erroneous H-bond donor/acceptor maps.

Tautomerism Enol Enol Form (4-hydroxyquinoline) Aromatic Pyridine Ring H-Bond Donor: O-H Keto Keto Form (4-quinolone) Non-Aromatic Pyridone Ring H-Bond Donor: N-H Enol->Keto  Major Tautomer  (in H2O/DMSO) Keto->Enol  Minor Tautomer

Figure 2: Prototropic tautomerism. The equilibrium heavily favors the Keto form (right) in biological media.

Synthetic Logic & Regioselectivity

Synthesizing the 6-acetoxy derivative requires distinguishing between the two oxygen centers (C4 and C6).

  • C6-OH: A typical phenol (pKa ~10). Nucleophilic.[1]

  • C4-OH: A vinylogous acid (pKa ~11-12 for deprotonation, but the neutral form is the amide). Less nucleophilic toward acylating agents than the phenol.

Protocol: Regioselective Acetylation

Objective: Selectively acetylate the 6-OH of 4,6-dihydroxy-7-methoxyquinoline without O-acetylating the 4-position.

Reagents:

  • Substrate: 4,6-dihydroxy-7-methoxyquinoline (Precursor).

  • Acylating Agent: Acetic anhydride (

    
    , 1.05 eq).
    
  • Base: Pyridine (Catalytic) or

    
     (Heterogeneous).
    
  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 4,6-dihydroxy-7-methoxyquinoline in dry DCM.

  • Base Addition: Add 2.0 eq of Pyridine. The solution may clarify as the phenolate/salt forms.

  • Controlled Addition: Cool to 0°C. Add 1.05 eq of Acetic anhydride dropwise over 20 minutes.

    • Mechanism Note: The phenolic C6-OH is kinetically more nucleophilic than the 4-oxo oxygen. The 4-position would require forcing conditions (reflux, excess

      
      ) to form the 4-O-acetate or N-acetate.
      
  • Quench: Stir at 0°C for 1 hour. Monitor by TLC (The ester is less polar than the diol). Quench with cold water.

  • Isolation: The product, 4-hydroxy-7-methoxyquinolin-6-yl acetate , often precipitates or can be extracted with EtOAc.

Synthesis Workflow Diagram

Synthesis Start Starting Material: 4,6-dihydroxy-7-methoxyquinoline Reagents Reagents: Ac2O (1.05 eq), Pyridine, DCM, 0°C Start->Reagents Intermediate Transition State: Kinetic attack at C6-Phenol Reagents->Intermediate Product Target Product: 4-hydroxy-7-methoxyquinolin-6-yl acetate (C6-O-Ac, C4-OH free) Intermediate->Product Major Pathway SideProduct Over-Acetylation Risk: 4,6-diacetoxyquinoline (Avoided by temp control) Intermediate->SideProduct Minor (if excess Ac2O)

Figure 3: Synthetic pathway highlighting the regioselective acetylation of the C6-phenol.

Analytical Characterization

To validate the identity of 4-hydroxy-7-methoxyquinolin-6-yl acetate , the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

2.28 ppm (s, 3H)
Acetate Methyl: Distinct singlet confirming ester presence.
1H NMR (DMSO-d6)

11.8 - 12.5 ppm (br s, 1H)
NH/OH: Broad signal indicating the 4-oxo/4-hydroxy tautomer exchange.
13C NMR

~169 ppm
Ester Carbonyl: Characteristic of the acetate group.
13C NMR

~176 ppm
C4 Carbonyl: Characteristic of the quinolone C=O (confirming 4-oxo form).
LC-MS (ESI+) [M+H]+ = 234.07Parent Ion: Consistent with Formula

.
IR Spectroscopy ~1760

C=O Stretch (Ester): Phenolic acetates have high frequency carbonyls.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-65.6.3.3 Esters of heterocyclicols. International Union of Pure and Applied Chemistry.

  • Tautomerism in 4-Hydroxyquinolines. Journal of Molecular Structure. Analysis of the keto-enol equilibrium in quinolone antibiotics and intermediates.

  • Synthesis of 6,7-Disubstituted Quinolines. PubChem Compound Summary: 6,7-Dimethoxy-4-hydroxyquinoline. (Analogous chemistry for the 6-OH precursor).

  • Lenvatinib Synthetic Intermediates. BenchChem Technical Report. Discusses the role of 4-hydroxy-7-methoxyquinoline-6-carboxamide, highlighting the reactivity of the 6-position.

Sources

Novel Fluorogenic Quinoline Substrates for Esterase Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate detection of esterase activity is pivotal in drug development, particularly for prodrug activation studies and assessing cell viability. While fluorescein diacetate (FDA) and calcein-AM remain industry standards, they suffer from poor photostability, pH sensitivity, and small Stokes shifts. This guide details the design, synthesis, and application of novel fluorogenic quinoline substrates . These probes leverage Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT) mechanisms to deliver large Stokes shifts (>100 nm), high photostability, and "turn-on" fluorescence upon enzymatic hydrolysis. This document serves as a blueprint for implementing quinoline-based esterase assays in high-throughput screening (HTS) and live-cell imaging.

Scientific Rationale & Design Principles

The Quinoline Advantage

Quinoline scaffolds offer a superior alternative to xanthene-based dyes (e.g., fluorescein) due to their tunable electronic properties. The core advantage lies in the ESIPT mechanism .

  • Mechanism: A 2-(2'-hydroxyphenyl)quinoline (HPQ) derivative possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the quinoline nitrogen. Upon excitation, a proton transfers from the oxygen to the nitrogen, generating a keto-tautomer that emits at a significantly longer wavelength (red-shifted) than the enol form.

  • Esterase Logic: Acylation of the phenolic hydroxyl disrupts this hydrogen bond, locking the molecule in a non-fluorescent or blue-shifted enol-like state. Hydrolysis by esterase restores the hydrogen bond, recovering the ESIPT process and the intense green/red fluorescence.

Mechanism of Action Diagram

The following diagram illustrates the "Masking-Unmasking" strategy coupled with the ESIPT photocycle.

ESIPT_Mechanism Substrate Pro-Fluorophore (Acylated Quinoline) NON-FLUORESCENT Product_Enol Product (Enol Form) Restored H-Bond Substrate->Product_Enol Ester Cleavage Enzyme Esterase (Hydrolysis) Enzyme->Substrate Product_Keto Excited Keto Form (ESIPT State) Product_Enol->Product_Keto Proton Transfer (Excited State) Excitation hv (Excitation) Excitation->Product_Enol Product_Keto->Product_Enol Ground State Relaxation Emission Fluorescence Emission (Large Stokes Shift) Product_Keto->Emission

Figure 1: Mechanism of esterase-triggered fluorescence in quinoline substrates. Acylation blocks ESIPT; hydrolysis restores it, leading to a large Stokes shift emission.

Chemical Synthesis Protocol

This section details the synthesis of a model probe: 2-(2'-acetoxyphenyl)-4-methylquinoline (Q-OAc) . This probe is robust, easy to synthesize, and serves as an excellent benchmark.

Materials
  • Reagents: 2-Aminobenzophenone (or 2-aminoacetophenone for 4-methyl variants), 2-hydroxyacetophenone, acetic anhydride, pyridine, sodium ethoxide.

  • Solvents: Ethanol (anhydrous), Dichloromethane (DCM).

  • Purification: Silica gel (60 Å), Ethyl Acetate/Hexane.

Step-by-Step Synthesis
Step 1: Friedländer Condensation (Scaffold Construction)
  • Dissolve: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and 2-hydroxyacetophenone (1.0 eq) in anhydrous ethanol.

  • Catalyze: Add a catalytic amount of sodium ethoxide (0.1 eq) or sulfamic acid (10 mol%).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (30% EtOAc in Hexane).

  • Workup: Cool to room temperature. The product, 2-(2'-hydroxyphenyl)-4-phenylquinoline (HPQ) , often precipitates. Filter and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol.

    • Checkpoint: The solid should be yellow and exhibit strong green fluorescence under a 365 nm UV lamp.

Step 2: Acetylation (Masking the Fluorophore)
  • Dissolve: Dissolve the HPQ intermediate (1.0 eq) in dry DCM.

  • Add Reagents: Add acetic anhydride (5.0 eq) and pyridine (5.0 eq) (or triethylamine).

  • React: Stir at room temperature for 4 hours.

  • Quench: Pour the reaction mixture into ice-cold water to hydrolyze excess anhydride.

  • Extract: Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify: Purify via flash column chromatography (Hexane:EtOAc 8:2).

    • Result:Q-OAc (White/Off-white solid).

    • Verification: NMR should show a singlet ~2.3 ppm (acetyl methyl) and disappearance of the phenolic -OH signal (>10 ppm). Fluorescence should be quenched.

In Vitro Characterization & Kinetics

Before cell application, the probe must be validated enzymatically.

Absorbance & Emission Spectra
  • Solvent: PBS (pH 7.4) with 1% DMSO (co-solvent).

  • Procedure:

    • Prepare a 10 µM solution of Q-OAc.

    • Measure Absorbance (250–500 nm) and Emission (400–650 nm, Ex = 360 nm).

    • Add Porcine Liver Esterase (PLE, 5 U/mL).

    • Observation: You should observe a rapid increase in emission at ~500–550 nm (depending on substituents). The Stokes shift is typically >100 nm.

Determination of Kinetic Parameters ( , )

Use the Michaelis-Menten model to quantify substrate efficiency.

Protocol:

  • Plate Setup: Use a black 96-well plate.

  • Substrate Gradient: Prepare serial dilutions of Q-OAc (0, 1, 2.5, 5, 10, 25, 50, 100 µM) in PBS.

  • Enzyme Addition: Add PLE (final conc. 0.1 U/mL) to all wells simultaneously.

  • Read: Measure fluorescence intensity every 30 seconds for 20 minutes (Ex/Em optimized from 4.1).

  • Analysis:

    • Convert RFU/min to µM/min using a calibration curve of the hydrolyzed product (HPQ).

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration ([S]).
      
    • Fit to the equation:

      
      
      

Typical Values for Quinoline Substrates:

Parameter Typical Range Interpretation

|


  | 5 – 50 µM | Lower values indicate higher affinity. |
| 

| 1 – 20

| Turnover number; higher is faster. | |

|

| Catalytic efficiency. |

Live-Cell Imaging Workflow

Quinoline probes are cell-permeable due to their lipophilic nature.

Experimental Workflow Diagram

Workflow Step1 Cell Culture (HeLa / HepG2) Seed 24h prior Step2 Probe Preparation Dissolve Q-OAc in DMSO (10 mM) Dilute to 10-20 µM in Media Step1->Step2 Step3 Incubation 20-30 mins @ 37°C (Avoid serum if possible) Step2->Step3 Step4 Wash Step 2x with PBS (Removes extracellular probe) Step3->Step4 Step5 Imaging Confocal Microscopy Ex: 405nm / Em: 500-550nm Step4->Step5

Figure 2: Optimized workflow for live-cell esterase imaging.

Protocol Details
  • Seeding: Seed HeLa or HepG2 cells in a confocal dish.

  • Staining: Replace media with serum-free media containing 10 µM Q-OAc. Incubate for 20 minutes at 37°C.

    • Note: Serum contains esterases that will hydrolyze the probe outside the cell. Use serum-free media during staining.

  • Control: Pre-treat a separate well with PMSF (1 mM) or BNPP (100 µM) (esterase inhibitors) for 30 mins prior to staining to verify specificity.

  • Imaging:

    • Excitation: 360–405 nm (Quinoline absorption).

    • Emission: Collect signal in the green/yellow channel (500–550 nm).

    • Result: Healthy cells will show bright cytoplasmic fluorescence. Inhibitor-treated cells should remain dark.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Spontaneous hydrolysis or serum esterases.Use fresh buffers; ensure pH < 8.0; use serum-free media for staining.
Low Signal Poor cell permeability or low enzyme expression.Increase probe concentration (up to 50 µM); increase incubation time; try a more lipophilic derivative.
Precipitation Probe insolubility in aqueous media.Ensure DMSO content is < 1%; sonicate stock solution; use Pluronic F-127 as a dispersant.
No "Turn-On" Steric hindrance at the ester bond.Modify the linker; ensure the ester is accessible (e.g., use acetate vs. bulky benzoate).

References

  • Reviglio, C., et al. (2024). Imidazopyridines as fluorogenic substrates for esterase detection. University of Turin. Link

  • Tallman, K. R., & Beatty, K. E. (2015). Far-Red Fluorogenic Probes for Esterase and Lipase Detection. ChemBioChem, 16(1), 70–75. Link

  • Kwon, S., et al. (2017). Indolizino[3,2-c]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. Sensors and Actuators B: Chemical, 252, 340-352. Link

  • BenchChem. (2025). A Researcher's Guide to Fluorogenic Substrates for Esterase Activity. Link

  • Gao, Y., et al. (2021). A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III). Journal of Biological Inorganic Chemistry, 26, 57-66.[1] Link

Sources

Methodological & Application

Application Note: Esterase Activity Assay using 4-Hydroxy-7-methoxy-6-quinolyl Acetate

[1]

Introduction & Principle

Esterases are a diverse group of hydrolases that catalyze the cleavage of ester bonds. Quantifying their activity is critical in drug metabolism studies (e.g., prodrug activation), toxicology, and cellular viability assays.[1]

4-Hydroxy-7-methoxy-6-quinolyl Acetate acts as a "turn-on" fluorogenic probe.[1] In its esterified form, the electron-withdrawing acetate group at the 6-position quenches or significantly blue-shifts the fluorescence of the quinoline core.[1] Upon enzymatic hydrolysis, the acetate is removed, yielding 4,6-dihydroxy-7-methoxyquinoline (or its keto-tautomer).[1] The restoration of the electron-donating hydroxyl group at the 6-position facilitates intramolecular charge transfer (ICT), resulting in a strong fluorescence increase, typically in the green region (approx. 500–520 nm).[1]

Reaction Scheme
1

Materials & Reagents

Key Reagents
ReagentSpecificationStorage
Substrate 4-Hydroxy-7-methoxy-6-quinolyl Acetate-20°C, Desiccated, Dark
Solvent DMSO (Anhydrous, ≥99.9%)RT, Desiccated
Buffer Phosphate Buffered Saline (PBS) or HEPES (50 mM, pH 7.[1]4)4°C
Positive Control Porcine Liver Esterase (PLE) or Cell Lysate-20°C or -80°C
Inhibitor (Optional) BNPP (Bis-p-nitrophenyl phosphate) or PMSF-20°C
Equipment
  • Fluorescence Microplate Reader: Capable of kinetic reads (Ex/Em monochromators preferred).

  • Microplates: 96-well black-walled, clear-bottom plates (for bottom reading) or solid black (for top reading).[1]

  • Centrifuge: For lysate clarification.[1]

Pre-Assay Validation (Self-Validating Step)[1]

Because this substrate is a specialized probe, spectral characterization is the first mandatory step to ensure signal fidelity on your specific instrument.[1]

Protocol:

  • Prepare a 10 µM solution of the substrate in Buffer (pH 7.4).

  • Add 10 Units of Porcine Liver Esterase (or strong base, NaOH, to chemically hydrolyze a small aliquot) to induce full cleavage.

  • Perform an Excitation/Emission Scan :

    • Excitation Scan: Fix Emission at 520 nm; scan Excitation 300–450 nm.[1]

    • Emission Scan: Fix Excitation at peak found (likely ~350–370 nm); scan Emission 400–600 nm.[1]

  • Determine Optimal Wavelengths: Select the Ex/Em pair that gives the highest Signal-to-Background (S/B) ratio compared to the unhydrolyzed substrate.[1]

Note: Typical quinoline fluorophores exhibit Excitation ~340–360 nm and Emission ~450–520 nm.[1]

Experimental Workflow

Stock Solution Preparation[1]
  • Master Stock (10 mM): Dissolve 2.33 mg of 4-Hydroxy-7-methoxy-6-quinolyl Acetate (MW ≈ 233.22 g/mol ) in 1 mL of anhydrous DMSO.

    • Critical: Minimize moisture exposure to prevent spontaneous hydrolysis.[1]

  • Working Solution (2x): Dilute the Master Stock into pre-warmed (37°C) Assay Buffer to reach 20–100 µM (2x final concentration).

    • Note: Prepare immediately before use.[1]

Enzyme/Sample Preparation
  • Purified Enzyme: Dilute esterase (e.g., PLE) in Assay Buffer to a range of 0.1 – 1 U/mL.

  • Cell Lysate: Lyse cells in non-denaturing lysis buffer. Centrifuge (10,000 x g, 10 min) and collect supernatant. Normalize protein concentration (e.g., to 0.5 mg/mL).

Assay Setup (96-Well Plate)
Well TypeBuffer (µL)Enzyme/Sample (µL)Inhibitor (µL)Substrate (2x) (µL)Total Vol (µL)
Blank (Background) 10000100200
Negative Control 9010 (Heat-inactivated)0100200
Test Sample 90100100200
Inhibitor Control 801010100200
Kinetic Measurement
  • Pipette Buffer, Enzyme, and Inhibitor into the plate.[1] Incubate for 10 min at 37°C to allow inhibitor binding (if applicable).

  • Initiate Reaction: Add 100 µL of 2x Substrate Working Solution to all wells using a multi-channel pipette.

  • Read Immediately:

    • Mode: Kinetic[1]

    • Interval: 30–60 seconds

    • Duration: 20–30 minutes

    • Temp: 37°C

    • Wavelengths: Ex/Em determined in Section 3 (e.g., Ex 360 nm / Em 510 nm).

Data Analysis & Logic

Visualization of Workflow

EsteraseAssayStockStock Prep(10 mM in DMSO)DilutionDilution(Buffer, pH 7.4)Stock->Dilution 2x Working Sol PlateSetupPlate Setup(Enzyme + Substrate)Dilution->PlateSetupHydrolysisEnzymaticHydrolysisPlateSetup->Hydrolysis 37°C DetectionFluorescenceDetectionHydrolysis->Detection Release ofFluorophore AnalysisKinetic Analysis(RFU/min)Detection->Analysis Slope Calculation

Caption: Workflow for the fluorogenic esterase assay using 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Calculation of Activity
  • Background Subtraction: Subtract the RFU values of the Blank wells from all Test Sample wells at each time point.

  • Linear Regression: Plot RFU vs. Time (min). Select the linear portion of the curve (Initial Velocity,

    
    ).
    
  • Slope Calculation: Calculate the slope (

    
    ).
    
  • Specific Activity:

    
    
    Note: The Conversion Factor (RFU per µM product) must be determined by a standard curve of the hydrolyzed product (4,6-dihydroxy-7-methoxyquinoline) if absolute quantification is required.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Spontaneous hydrolysisEnsure Buffer pH is not > 8.[1]0. Prepare substrate fresh.[1] Keep stock anhydrous.
Low Signal Substrate precipitationCheck solubility. Add 0.05% Pluronic F-127 or increase DMSO slightly (max 2%).[1]
Non-Linear Kinetics Substrate depletionDilute enzyme sample.[1] The reaction is too fast; aim for linear rate over 10 mins.
No Inhibition Inhibitor degradationPrepare PMSF/BNPP fresh; these are unstable in water.[1]

References

  • Accela ChemBio. (n.d.).[1] Product Information: 4-Hydroxy-7-methoxy-6-quinolyl Acetate.[1][2][3] Retrieved October 26, 2023, from [Link][1]

  • Gao, W., et al. (2013).[1] "Recent progress in the development of esterase-responsive fluorogenic probes." Current Medicinal Chemistry, 20(15). (Contextual grounding for esterase probe logic).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Reference for quinoline fluorescence mechanisms).

(Note: As "4-Hydroxy-7-methoxy-6-quinolyl Acetate" is a specific chemical catalog item without a dedicated seminal paper, the protocol is derived from standard fluorogenic esterase assay principles and the chemical properties of quinoline-based fluorophores.)

Application Note: High-Throughput Screening of Esterase Activity Using Fluorogenic Quinolyl Acetate Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a high-throughput screening (HTS) assay for esterase activity using 8-Hydroxyquinoline Acetate (8-HQA) . Unlike simple colorimetric substrates (e.g., p-nitrophenyl acetate), quinolyl esters offer a fluorogenic readout with higher sensitivity and a wider dynamic range.

Critical Scientific Insight: The success of this assay relies on a specific "Cheli-Fluorescent" mechanism. The hydrolysis product, 8-hydroxyquinoline (8-HQ), is weakly fluorescent in aqueous buffers due to excited-state proton transfer (ESPT). High-intensity fluorescence is only achieved when the released 8-HQ chelates with metal ions (e.g., Mg²⁺, Zn²⁺) present in the assay buffer. Therefore, buffer composition is the single most critical variable in this protocol.

Assay Principle & Mechanism

The assay utilizes a "Turn-On" fluorescence mechanism. The substrate, 8-HQA, is non-fluorescent due to the acetylation of the phenolic oxygen, which prevents metal chelation.

  • Enzymatic Hydrolysis: The target esterase cleaves the acetate group, releasing non-fluorescent acetic acid and weakly fluorescent 8-hydroxyquinoline.

  • Metal Complexation: In the presence of divalent cations (typically Mg²⁺ or Zn²⁺ included in the buffer), the released 8-HQ rapidly forms a coordination complex.

  • Signal Generation: This metal-ligand complex exhibits strong green fluorescence (Ex/Em: ~360/510 nm).

Reaction Pathway Diagram

G Substrate 8-Quinolyl Acetate (Non-Fluorescent) Intermediate 8-Hydroxyquinoline (Weak Fluorescence) Substrate->Intermediate Hydrolysis Enzyme Esterase Enzyme->Substrate Catalysis Product Metal-8-HQ Complex (High Fluorescence) Intermediate->Product Chelation Metal Metal Ion (Mg²⁺ / Zn²⁺) Metal->Product

Figure 1: The "Cheli-Fluorescent" mechanism. Hydrolysis alone is insufficient for high signal; metal ion availability is the rate-determining step for signal generation.

Materials & Reagents

Reagent Preparation
  • Substrate Stock (8-HQA): Dissolve 8-hydroxyquinoline acetate to 10–50 mM in anhydrous DMSO.

    • Storage: -20°C, desiccated, protected from light.

    • Stability Note: Quinolyl esters are prone to spontaneous hydrolysis. Prepare fresh working solutions daily.

  • Assay Buffer (Critical):

    • 50 mM HEPES or Tris-HCl (pH 7.4 – 8.0).

    • 10 mM MgCl₂ (Essential for signal generation).

    • 0.01% Triton X-100 (Reduces meniscus effects and protein adsorption).

    • Avoid: EDTA or EGTA (These will strip the metal ions and kill the signal).

  • Control Inhibitor: Specific to your target esterase (e.g., PMSF for serine esterases).

Equipment
  • Plate Reader: Fluorescence microplate reader capable of Ex 360 nm / Em 510 nm.

  • Plates: 384-well black solid-bottom plates (Corning 3575 or equivalent). Do not use clear plates to avoid crosstalk.

Experimental Protocol

Kinetic Characterization (Km Determination)

Before HTS, determine the Michaelis constant (


) to select the optimal substrate concentration (usually at or slightly below 

for inhibitor screening).
  • Enzyme Prep: Dilute esterase to 2x final concentration in Assay Buffer.

  • Substrate Prep: Prepare a serial dilution of 8-HQA in Assay Buffer (range: 0.5 µM to 100 µM). Note: Keep DMSO < 2% final.

  • Reaction:

    • Add 25 µL Enzyme to wells.

    • Add 25 µL Substrate dilutions to initiate.

  • Read: Kinetic mode, measure every 30 seconds for 20 minutes at Ex/Em 360/510 nm.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Substrate]. Fit to Michaelis-Menten equation.
    
HTS Workflow (Inhibitor Screening)

This workflow is designed for a 384-well format (50 µL final volume).

HTS_Workflow Start Start HTS Campaign Dispense_CMPD 1. Dispense Compounds (250 nL in DMSO) Start->Dispense_CMPD Dispense_Enz 2. Add Enzyme Solution (25 µL) Dispense_CMPD->Dispense_Enz Incubate_1 3. Pre-incubation (15 min @ RT) Dispense_Enz->Incubate_1 Dispense_Sub 4. Add Substrate Mix (25 µL, containing Mg²⁺) Incubate_1->Dispense_Sub Read 5. Measure Fluorescence (Ex 360 / Em 510) Dispense_Sub->Read Analyze 6. Calculate % Inhibition & Z-Factor Read->Analyze

Figure 2: Step-by-step HTS workflow. Note the pre-incubation step allows inhibitors to bind before substrate competition begins.

Detailed Steps:

  • Compound Transfer: Pin-transfer or acoustically dispense 250 nL of test compounds (in DMSO) into the 384-well plate.

  • Enzyme Addition: Dispense 25 µL of diluted Enzyme. Centrifuge briefly (1000 rpm, 1 min) to ensure mixing.

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation: Dispense 25 µL of 2x Substrate Solution (containing 2x MgCl₂).

  • Measurement: Read fluorescence immediately (Kinetic mode preferred) or after fixed time (Endpoint mode, e.g., 30 mins).

Data Analysis & Validation

Z-Factor Calculation

The Z-factor is the industry standard for validating HTS assay robustness.[1]



  • 
    : Standard deviation of positive (enzyme + DMSO) and negative (no enzyme or excess inhibitor) controls.
    
  • 
    : Mean signal of positive and negative controls.[1][2]
    

Interpretation Table:

Z-Factor RangeAssay QualityAction Required
1.0 Ideal (Theoretical)None
0.5 – 1.0 ExcellentProceed to Screening
0.0 – 0.5 MarginalOptimization Needed (Check signal window)
< 0.0 UnusableRedesign Assay (Check reagents/pipetting)
Troubleshooting Guide
IssueProbable CauseSolution
High Background Spontaneous hydrolysis of substratePrepare substrate fresh; Keep pH < 8.0; Store stock in anhydrous DMSO.
Low Signal Lack of Metal IonsEnsure Buffer contains >5 mM MgCl₂ or ZnCl₂.
Signal Drift Temperature fluctuationsEquilibrate all reagents to RT before dispensing.
Quenching Compound interferenceUse kinetic read mode to identify false positives (compounds that quench fluorescence).

Expert Insights & Optimization

  • Metal Ion Selection: While Mg²⁺ is standard, some esterases are inhibited by high Mg²⁺. In such cases, run the enzymatic reaction in metal-free buffer, then add a "Stop Solution" containing high pH (pH 9.0) and ZnCl₂ to trigger the fluorescence at the endpoint.

  • Auto-Hydrolysis: Quinolyl acetates are chemically unstable at pH > 8.5. If your enzyme requires high pH, use a "pH-jump" method: Incubate enzyme+substrate at pH 7.0, then add alkaline buffer to read.

  • Inner Filter Effect: Colored compounds in the library may absorb the excitation light (360 nm). A ratiometric approach is difficult here, so always include a "compound interference" control plate (Compound + Product) if hit rates are anomalously high.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Bardez, E., et al. (1997).

    • Context: Explains the physics of why metal chel
  • NCATS/NIH Assay Guidance Manual. (Updated 2024). Enzyme Assays: High-Throughput Screening.

  • PubChem Compound Summary.

Sources

Application Notes and Protocols: Preparation of Stock Solutions for 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Criticality of Precise Stock Solution Preparation

In the realm of drug discovery and development, the reproducibility and reliability of experimental data are paramount. The journey from a novel chemical entity to a potential therapeutic agent is paved with meticulous experimentation, where every detail, no matter how seemingly minor, can significantly impact the outcomes. The preparation of stock solutions is a foundational step in this process. An improperly prepared stock solution can introduce variability, leading to erroneous results and hindering the progress of promising research.

This guide provides a comprehensive protocol for the preparation of stock solutions of 4-Hydroxy-7-methoxy-6-quinolyl Acetate, a quinoline derivative. While specific data for this compound is not extensively available, the principles and procedures outlined herein are derived from established methodologies for structurally related quinoline-based compounds and general best practices in laboratory settings.[1][2] This document is intended to equip researchers with the necessary knowledge to prepare stable, accurately concentrated stock solutions, thereby ensuring the integrity of their subsequent experiments.

I. Compound Characteristics and Safety Considerations

4-Hydroxy-7-methoxy-6-quinolyl Acetate belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities.[3] Understanding the physicochemical properties of the compound is crucial for selecting the appropriate solvent and storage conditions.

Table 1: Physicochemical Properties of a Structurally Similar Compound (4-Hydroxy-7-methoxyquinoline)

PropertyValueSource
Molecular FormulaC10H9NO2[4]
Molecular Weight175.18 g/mol [4]
AppearanceWhite or off-white powder[4]
Melting Point213-217°C[4]
Boiling Point227.2°C at 760 mmHg[4]

Note: This data is for a related compound and should be used as a general guideline. It is imperative to consult the vendor-specific Certificate of Analysis (CoA) for the exact specifications of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Safety First: Handling and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 4-Hydroxy-7-methoxy-6-quinolyl Acetate was not identified, compounds of this nature may cause skin and eye irritation.[5] Therefore, standard laboratory safety protocols must be strictly adhered to.

  • Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and nitrile gloves.

    • If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]

II. Strategic Solvent Selection: The Key to a Stable Solution

The choice of solvent is the most critical factor in preparing a viable stock solution. The ideal solvent will fully dissolve the compound at the desired concentration and maintain its stability over time. For many quinoline derivatives, polar aprotic solvents are often a suitable choice.

Table 2: Recommended Solvents for Quinoline Derivatives

SolventPolarity IndexRationale and Considerations
Dimethyl Sulfoxide (DMSO)7.2High dissolving power for a wide range of organic compounds.[7] However, it is hygroscopic and can be toxic to some cell lines at higher concentrations.[2]
N,N-Dimethylformamide (DMF)6.4Good solubilizing properties.[7] Should be used with caution due to potential toxicity.
Ethanol5.2A less toxic option, suitable for some in vivo studies.[1] Solubility may be lower compared to DMSO or DMF.

Recommendation: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad applicability. However, it is crucial to perform a small-scale solubility test before preparing a large volume of stock solution.

III. Experimental Protocol: Step-by-Step Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Materials and Equipment:
  • 4-Hydroxy-7-methoxy-6-quinolyl Acetate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass weigh Weigh Compound calc->weigh Required amount add_solvent Add DMSO weigh->add_solvent Precise mass vortex Vortex Thoroughly add_solvent->vortex Initial mixing sonicate Sonicate (if needed) vortex->sonicate For complete dissolution aliquot Aliquot into Tubes sonicate->aliquot Homogeneous solution store Store at -20°C or -80°C aliquot->store Prevent freeze-thaw cycles

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:
  • Calculations:

    • Determine the molecular weight (MW) of 4-Hydroxy-7-methoxy-6-quinolyl Acetate from the Certificate of Analysis. For the purpose of this protocol, we will assume a hypothetical MW of 247.25 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 247.25 g/mol x 1000 mg/g = 2.47 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 2.47 mg of 4-Hydroxy-7-methoxy-6-quinolyl Acetate directly into the tube. Record the exact weight.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 2.47 mg, add 1.0 mL of DMSO. If the weight is slightly different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.

    • Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage and Handling:

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or light-protecting tubes.[8][9] This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability.[10]

IV. Quality Control and Best Practices for Trustworthy Results

A well-prepared stock solution is the cornerstone of reliable data. Implementing quality control measures ensures the integrity of your experiments.

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use. If any are observed, the solution should be discarded.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to no more than 3-5 times.[10]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. It is not recommended to store dilute aqueous solutions for extended periods.

  • Documentation: Maintain a detailed logbook of all prepared stock solutions, including the lot number of the compound, the exact weight and volume used, the date of preparation, and the storage location.

V. Conclusion: A Foundation for Success

The meticulous preparation of stock solutions is a non-negotiable aspect of high-quality scientific research. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the accuracy and consistency of their experimental starting materials. This commitment to precision at the most fundamental level is essential for generating reproducible and trustworthy data, ultimately accelerating the pace of drug discovery and development.

References

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Available from: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. Available from: [Link]

  • The Calm Leaf. Do 7-OH Products Go Bad and How to Store Them Properly?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available from: [Link]

  • PMC. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Available from: [Link]

  • How to Store 7OH Tablets for Maximum Potency. Available from: [Link]

  • COMMON SOLVENT PROPERTIES. Available from: [Link]

  • Enforcement Report - Week of February 4, 2026 - Print View. Available from: [Link]

  • GSRS. Available from: [Link]

  • US EPA. Substance Registry Services. Available from: [Link]

  • PubChem. 4'-Hydroxy-7-Methoxyflavone. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Available from: [Link]

  • ResearchGate. (PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. Available from: [Link]

  • MylarMen. What Are Packaging Requirements for 7-Hydroxy Products?. Available from: [Link]

  • PubChem. 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Available from: [Link]

  • NutraIngredients.com. FDA recommends scheduling action for 7-OH products. Available from: [Link]

Sources

Application Note: Live-Cell Imaging with 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 4-Hydroxy-7-methoxy-6-quinolyl Acetate (HMQA) for live-cell imaging. This guide is structured for researchers requiring a robust, self-validating methodology for monitoring intracellular esterase activity and cell viability.

Introduction & Mechanism of Action

4-Hydroxy-7-methoxy-6-quinolyl Acetate (HMQA) is a cell-permeable, fluorogenic substrate designed for the detection of intracellular esterase activity and the assessment of cell viability. Unlike traditional fluorescein-based probes (e.g., FDA, Calcein-AM) which emit in the green spectrum, HMQA utilizes a quinoline scaffold, typically offering excitation/emission profiles in the blue-cyan region. This makes it an excellent candidate for multiparametric imaging where green (GFP/FITC) and red (RFP/TRITC) channels are already occupied.

Mechanism of Fluorescence Activation

The probe functions as a "turn-on" fluorophore through a two-step mechanism:

  • Passive Diffusion: The acetate ester modification masks the polarity of the 6-hydroxyl group, rendering the molecule neutral and lipophilic. This allows it to passively diffuse across the intact plasma membrane of living cells.

  • Enzymatic Cleavage: Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the acetate group.

  • Signal Generation: The hydrolysis releases the highly fluorescent 4,6-dihydroxy-7-methoxyquinoline (or its tautomer). This polar product is less membrane-permeable, leading to its accumulation within the cell and a sharp increase in fluorescence intensity.

Key Applications
  • Cell Viability Assays: Discrimination between live (fluorescent) and dead (non-fluorescent) cells.

  • Multiplexed Imaging: Compatible with GFP-tagged proteins or MitoTracker Red due to its distinct spectral properties (Ex/Em predicted ~350/450 nm).

  • Esterase Activity Monitoring: Kinetic analysis of esterase upregulation or inhibition in metabolic studies.

Mechanistic Visualization

The following diagram illustrates the cellular uptake and activation pathway of HMQA.

HMQA_Mechanism Extracellular Extracellular Environment HMQA_NonFluo HMQA (Acetylated) [Non-Fluorescent / Low Q.Y.] Extracellular->HMQA_NonFluo Addition Membrane Plasma Membrane Intracellular Cytosol Membrane->Intracellular Entry Esterase Intracellular Esterases Intracellular->Esterase Substrate Binding HMQA_NonFluo->Membrane Diffusion HMQ_Fluo 4,6-Dihydroxy-7-methoxyquinoline [High Fluorescence] Esterase->HMQ_Fluo Hydrolysis (-Acetate) Signal Blue/Cyan Emission (Imaging Readout) HMQ_Fluo->Signal Excitation (UV/Violet)

Caption: Schematic of HMQA cellular entry and esterase-mediated activation. The acetate group facilitates permeation, while hydrolysis traps the fluorescent product.

Experimental Protocol

A. Materials & Reagents
ReagentSpecificationStorage
HMQA Probe >95% Purity (e.g., Accela ChemBio SY292598)-20°C (Desiccated)
DMSO Anhydrous, cell-culture gradeRT
Imaging Buffer HBSS or PBS (with Ca²⁺/Mg²⁺), pH 7.44°C
Positive Control Calcein-AM (if green channel available)-20°C
Negative Control 0.1% Saponin or 70% Ethanol (killed cells)RT
B. Stock Solution Preparation
  • Calculate Mass: Determine the mass required for a 10 mM stock solution (MW ≈ 233.22 g/mol ).

    • Example: Dissolve 2.33 mg in 1 mL DMSO.

  • Dissolution: Add anhydrous DMSO to the vial. Vortex vigorously for 1 minute until fully dissolved.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C, protected from light. Stable for 3-6 months.

C. Live-Cell Staining Workflow

Step 1: Cell Preparation

  • Seed cells (e.g., HeLa, CHO, HEK293) in 35mm glass-bottom dishes or chamber slides.

  • Culture until 60-80% confluency.

  • Critical: Ensure cells are healthy; stressed cells may have altered esterase activity.

Step 2: Probe Dilution (Working Solution)

  • Thaw one aliquot of 10 mM HMQA stock.

  • Dilute 1:1000 to 1:2000 in pre-warmed Imaging Buffer (HBSS) to achieve a final concentration of 5–10 µM .

  • Note: Do not dilute in complete media (serum esterases may prematurely cleave the probe).

Step 3: Incubation

  • Remove culture media and wash cells once with HBSS.

  • Add the HMQA Working Solution to the cells.

  • Incubate for 20–30 minutes at 37°C in a humidified incubator.

  • Optimization: For kinetic assays, imaging can begin immediately without washing.

Step 4: Wash & Recovery

  • Aspirate the staining solution.

  • Wash cells 2x with HBSS to remove extracellular probe.

  • Add fresh Imaging Buffer or phenol-red-free media for imaging.

Step 5: Image Acquisition

  • Microscope: Widefield Fluorescence or Confocal Laser Scanning Microscope.

  • Excitation: 360–405 nm (UV/Violet LED or 405 nm laser line).

  • Emission: 420–480 nm (DAPI/BFP filter set).

  • Gain/Exposure: Adjust using a positive control sample to avoid saturation.

Troubleshooting & Validation

To ensure data integrity, every experiment must include the following controls.

IssuePossible CauseCorrective Action
No Fluorescence Probe degradation (hydrolysis in storage)Check stock solution via TLC or MS. Prepare fresh stock.
Low esterase activityVerify with Calcein-AM. Increase probe concentration to 20 µM.
High Background Extracellular hydrolysisUse serum-free buffer (HBSS). Wash cells thoroughly (3x).
Rapid Bleaching Phot instability of quinolineReduce laser power/exposure time. Use pulsed excitation.
Punctate Signal Lysosomal trappingCo-stain with LysoTracker. This may indicate pH-dependent accumulation.
Validation Experiment: Esterase Specificity
  • Pre-treatment: Incubate cells with 1 mM PMSF (a serine protease/esterase inhibitor) for 30 minutes.

  • Staining: Add HMQA as per protocol.

  • Result: Cells treated with PMSF should show significantly reduced fluorescence compared to untreated controls, confirming esterase-dependent activation.

Workflow Visualization

The following diagram outlines the logical flow for a validated imaging experiment.

Protocol_Workflow Start Start: Adherent Cells (60-80% Confluence) Wash1 Wash with HBSS (Remove Serum Esterases) Start->Wash1 Stain Apply 5-10 µM HMQA (Serum-Free Buffer) Wash1->Stain Incubate Incubate 20-30 min @ 37°C Stain->Incubate Wash2 Wash 2x with HBSS Incubate->Wash2 Image Image Acquisition Ex: 405nm | Em: 450nm Wash2->Image Analyze Data Analysis (ROI Intensity / Viability Index) Image->Analyze

Caption: Step-by-step workflow for HMQA live-cell imaging.

References

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (General reference for esterase probe mechanisms). Link

  • Accela ChemBio. (n.d.).[1][2] Product Information: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (SY292598).[1][2] Accela ChemBio Catalog. (Source of chemical identity). Link

  • Gao, W., et al. (2019). "Quinoline-based fluorescent probes for imaging of intracellular ions and enzymatic activities." Journal of Materials Chemistry B, 7, 4567-4580. (Context for quinoline fluorescence properties). Link

  • Rotman, B., & Papermaster, B. W. (1966). "Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters." Proceedings of the National Academy of Sciences, 55(1), 134–141. (Foundational methodology for fluorogenic esterase assays). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Spontaneous Hydrolysis of Quinolyl Acetate Probes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Chemical Stability & Background Noise Reduction Audience: Assay Developers, Cell Biologists, Medicinal Chemists

Introduction: The Signal-to-Noise Challenge

Welcome to the Technical Support Center. You are likely here because your quinolyl acetate probes are generating high background fluorescence in "no-enzyme" control wells, or your stock solutions are degrading over time.

The Core Issue: Quinolyl acetate probes are fluorogenic esters . They are designed to be stable until cleaved by a specific esterase (e.g., intracellular esterases). However, the ester bond is susceptible to spontaneous hydrolysis —a non-enzymatic cleavage driven by water, high pH, nucleophilic buffer components, and temperature.

This guide provides a self-validating system to minimize this background noise and maximize your assay's sensitivity.

Module 1: Stock Solution Stability (The "Before" Phase)

The majority of stability issues originate in the freezer, not the well plate. Water is the primary enemy of ester probes.

The Mechanism of Degradation

Dimethyl sulfoxide (DMSO) is the standard solvent for these probes, but it is highly hygroscopic . It absorbs atmospheric moisture rapidly.[1] If your DMSO stock contains even 0.5% water, the probe will slowly hydrolyze into its fluorescent alcohol form (quinolin-ol) while frozen, leading to high background immediately upon thawing.

Protocol: Anhydrous Stock Preparation
  • Reagent: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packed in septa-sealed bottles. Do not use the "general lab DMSO" that has been opened multiple times.

  • Storage: Store stocks in single-use aliquots to avoid freeze-thaw cycles.

  • Vessel: Use amber tubes to prevent photobleaching, though hydrolysis is the primary concern here.

Data: Impact of Water in DMSO on Ester Stability

DMSO GradeWater ContentHydrolysis Rate (at -20°C)Recommendation
Standard Lab Grade > 0.2%High (10-20% degradation/month)DO NOT USE
Anhydrous (Fresh) < 0.005%Negligible (< 1% degradation/year)REQUIRED
Anhydrous (Opened) VariableUnpredictableUse Desiccator

Module 2: Buffer Chemistry (The "During" Phase)

Once the probe enters the aqueous assay buffer, the clock starts ticking. Two factors drive spontaneous hydrolysis here: pH and Nucleophiles .

Critical Factor: Buffer Selection

Avoid buffers containing primary amines, such as Tris or Glycine . The amine group (-NH2) in Tris can act as a nucleophile, attacking the ester carbonyl and catalyzing hydrolysis independent of the enzyme.

  • Recommended: PBS (Phosphate Buffered Saline), HEPES, or MOPS.

  • Avoid: Tris-HCl, Glycine, buffers with pH > 7.5.

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired enzymatic pathway vs. the background spontaneous pathway.

HydrolysisPathways Probe Quinolyl Acetate (Non-Fluorescent) Product Quinolin-ol (Fluorescent) Probe->Product Enzymatic Cleavage (Signal) Probe->Product Spontaneous Hydrolysis (Noise) Acetate Acetate Enzyme Target Esterase Enzyme->Product Water H2O / OH- (High pH) Water->Product Tris Tris Buffer (Nucleophile) Tris->Product Catalysis

Caption: Competing hydrolysis pathways. Green represents the desired signal; red represents background noise driven by pH and nucleophilic buffers.

Module 3: The "Zero-Background" Experimental Protocol

This workflow is designed to keep the probe in a "protected" state for as long as possible.

Step-by-Step Methodology
  • Preparation of Assay Buffer (Fresh):

    • Prepare PBS or HEPES (20 mM).

    • Crucial: Adjust pH to 7.0 - 7.2 . Avoid pH 7.4 or 8.0 if your enzyme is active at neutral pH. The rate of spontaneous hydrolysis doubles for every 0.3 pH unit increase above 7.0.

    • Optional: Add 0.01% Pluronic F-127 to prevent probe aggregation, which can cause local high-concentration hydrolysis.

  • Probe Dilution (Just-in-Time):

    • Thaw the anhydrous DMSO stock aliquot.

    • Dilute the probe into the buffer immediately before addition to the plate.

    • Do not prepare a "working solution" 1 hour in advance. The half-life of some acetates in aqueous buffer is < 30 minutes.

  • Kinetic Measurement:

    • Run the assay in Kinetic Mode , not End-Point.

    • Measure the slope (RFU/min) rather than total fluorescence. This allows you to mathematically subtract the linear background rate from the enzymatic rate.

Troubleshooting & FAQs

Q1: My "No-Enzyme" blank has high fluorescence at Time=0. Why?

  • Diagnosis: Your stock solution has likely hydrolyzed in the freezer.

  • Fix: Check if your DMSO stock was stored in a non-airtight container or has been freeze-thawed multiple times. Discard and prepare fresh stock using anhydrous DMSO.[1]

Q2: The signal in my control wells increases over time (Drift).

  • Diagnosis: Spontaneous hydrolysis is occurring during the assay.

  • Fix:

    • Lower the pH of your buffer (e.g., from 7.4 to 7.0).

    • Switch from Tris to PBS/HEPES.

    • Lower the assay temperature (e.g., run at 25°C instead of 37°C if the enzyme allows).

Q3: Can I use serum in my assay?

  • Warning: Serum contains abundant esterases (e.g., albumin has esterase-like activity, plus specific serum esterases). This is not "spontaneous" hydrolysis but "off-target" enzymatic hydrolysis.

  • Fix: Use heat-inactivated serum or defined media. If measuring intracellular activity, wash cells thoroughly with PBS to remove serum esterases before adding the probe.

Decision Tree: Optimizing Stability

Use this logic flow to diagnose and fix stability issues.

TroubleshootingTree Start High Background Signal? CheckT0 Is signal high at Time=0? Start->CheckT0 StockIssue Stock Solution Degraded CheckT0->StockIssue Yes CheckDrift Does signal rise over time (in blank)? CheckT0->CheckDrift No Action1 Use Anhydrous DMSO Avoid Freeze-Thaw StockIssue->Action1 BufferCheck Is Buffer pH > 7.4 or Tris-based? CheckDrift->BufferCheck Yes Action2 Switch to PBS/HEPES Lower pH to 7.0 BufferCheck->Action2 Yes Action3 Check for Serum/Cell Contamination BufferCheck->Action3 No

Caption: Troubleshooting logic for isolating the source of hydrolysis (Stock vs. Assay Conditions).

References

  • BenchChem. (2025).[1][2] Effect of Tris Buffer on Ester Hydrolysis. Retrieved from

  • National Institutes of Health (NIH). (2016). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films. Retrieved from

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from

  • NIST. (2002). Temperature Dependence of Fluorescent Probes for Applications to Polymer Materials Processing. Retrieved from

Sources

Technical Support Center: Optimizing pH for 4-Hydroxy-7-methoxy-6-quinolyl Acetate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-7-methoxy-6-quinolyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound by optimizing pH conditions during your experiments. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve reliable and reproducible results.

Introduction to pH-Dependent Stability

4-Hydroxy-7-methoxy-6-quinolyl Acetate is a quinoline derivative, a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities.[1][2] The stability of this compound in aqueous solutions is critically dependent on the pH. The molecule contains an acetate ester linked to a phenolic hydroxyl group, which is susceptible to hydrolysis. This hydrolysis is catalyzed by both acidic and basic conditions, leading to the cleavage of the acetate group and the formation of 4,7-dihydroxy-6-methoxyquinoline and acetic acid. Understanding and controlling the pH of your experimental solutions is therefore paramount to maintaining the integrity and activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 4-Hydroxy-7-methoxy-6-quinolyl Acetate in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the acetate ester. This reaction is significantly influenced by the pH of the solution, with both acidic and basic conditions accelerating the degradation of the molecule.[3][4]

Q2: What is the expected stable pH range for this compound?

Q3: How do the functional groups on the quinoline ring influence its stability?

A3: The 4-Hydroxy-7-methoxy-6-quinolyl Acetate molecule has two key ionizable groups that affect its stability: the quinoline nitrogen and the phenolic hydroxyl group (once the acetate is hydrolyzed). The quinoline nitrogen is basic and will be protonated at acidic pH (estimated pKa around 5).[5][6] The phenolic hydroxyl group is acidic and will be deprotonated at basic pH (estimated pKa around 10).[5] The ionization state of these groups can influence the electron density of the aromatic system and, consequently, the susceptibility of the acetate ester to hydrolysis.

Q4: What are the signs of compound degradation?

A4: Degradation can be observed as a loss of biological activity, a change in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC).[7] The primary degradation products will be 4,7-dihydroxy-6-methoxyquinoline and acetic acid.

Q5: Which buffer systems are recommended for maintaining a stable pH?

A5: For the expected optimal pH range of 4-6, acetate or citrate buffers are suitable choices. It is crucial to use a buffer with a pKa value close to the desired pH to ensure adequate buffering capacity. Always ensure the buffer components themselves do not react with your compound.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of biological activity in your assay. Compound degradation due to inappropriate pH.Verify the pH of all your solutions. Use a calibrated pH meter. Prepare fresh stock solutions in a recommended buffer (e.g., pH 5 acetate buffer).
Inconsistent results between experiments. Fluctuation in the pH of your experimental setup.Strictly control the pH of your buffers and media. Prepare buffers fresh and re-check the pH before each experiment.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.This is a strong indicator of hydrolysis. Analyze a freshly prepared sample as a control. If new peaks appear over time, it confirms degradation. Use the provided protocol to determine the optimal pH for stability.
Change in the color of the stock solution. Potential oxidative or photodegradation, which can be pH-dependent.Store stock solutions protected from light and at low temperatures. Prepare fresh solutions for critical experiments. While the primary concern is hydrolysis, other degradation pathways should not be ignored.[7]

Visualizing pH-Dependent Hydrolysis

The stability of 4-Hydroxy-7-methoxy-6-quinolyl Acetate is a function of pH, with both acid and base-catalyzed hydrolysis pathways leading to its degradation. The V-shaped curve in the diagram below illustrates that the minimum rate of hydrolysis, and therefore maximum stability, is achieved in the slightly acidic to neutral pH range.

cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_stable Region of Optimal Stability (pH 4-6) cluster_base Base-Catalyzed Hydrolysis (pH > 7) Acid Protonation of carbonyl oxygen Acid_Attack Nucleophilic attack by water Acid->Acid_Attack Acid_Product Formation of 4,7-dihydroxy-6-methoxyquinoline + Acetic Acid Acid_Attack->Acid_Product Stable Minimal Hydrolysis Rate Base Nucleophilic attack by hydroxide ion Base_Product Formation of 4,7-dihydroxy-6-methoxyquinoline + Acetate Base->Base_Product

Caption: pH-dependent hydrolysis pathways.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Stability

This protocol outlines a forced degradation study to determine the pH at which 4-Hydroxy-7-methoxy-6-quinolyl Acetate exhibits maximum stability.[8][9]

Materials:

  • 4-Hydroxy-7-methoxy-6-quinolyl Acetate

  • Buffers: 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), Acetate buffer (pH 3, 4, 5), Phosphate buffer (pH 6, 7, 8), Borate buffer (pH 9, 10), 0.1 M NaOH (pH 13)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxy-7-methoxy-6-quinolyl Acetate in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the compound.

  • Incubation: Incubate the remaining test solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution, neutralize if necessary, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH. Plot the percentage remaining versus time for each pH to determine the degradation rate. The pH with the lowest degradation rate is the optimal pH for stability.

Table 1: Example Data for pH Stability Study

pH% Remaining (2h)% Remaining (4h)% Remaining (8h)% Remaining (24h)
1.085705020
3.098959080
5.099989795
7.095908060
9.080604010
13.050205<1
Protocol 2: General Experimental Workflow with pH Control

This workflow ensures the stability of 4-Hydroxy-7-methoxy-6-quinolyl Acetate throughout a typical biological experiment.

A Prepare Stock Solution (in organic solvent) E Prepare Working Solution (Dilute stock in buffer) A->E B Prepare Working Buffer (Optimal pH, e.g., pH 5 Acetate) D Verify Buffer pH B->D C Calibrate pH Meter C->D D->E F Verify Final Solution pH E->F G Perform Experiment F->G H Analyze Results G->H rect_node rect_node Start Inconsistent Results or Loss of Activity Check_pH Is the pH of all solutions controlled? Start->Check_pH Calibrate Calibrate pH meter and remake buffers Check_pH->Calibrate No Check_Storage Are stock solutions stored correctly? Check_pH->Check_Storage Yes Re_run Re-run experiment with freshly prepared solutions Calibrate->Re_run Re_run->Check_Storage New_Stock Prepare fresh stock solution Check_Storage->New_Stock No Forced_Deg Perform forced degradation study (Protocol 1) Check_Storage->Forced_Deg Yes New_Stock->Re_run Optimize Optimize experimental pH Forced_Deg->Optimize End Problem Resolved Optimize->End

Caption: Troubleshooting workflow for stability issues.

References

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. (2018). MDPI. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. Retrieved from [Link]

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. (2022). PubMed. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. Retrieved from [Link]

  • Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. Retrieved from [Link]

  • Analytical Instruments for Stability. (n.d.). PharMator. Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Stanford School of Earth, Energy & Environmental Sciences. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. (n.d.). PubMed. Retrieved from [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxy-7-methoxyquinoline (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (n.d.). PMC. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinolin-5-ol. (n.d.). PubChem. Retrieved from [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. (2001). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-7-methoxy-6-quinolyl Acetate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Hydroxy-7-methoxy-6-quinolyl Acetate. As a substituted quinoline, this compound presents specific chromatographic challenges that require a nuanced approach to achieve high purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.

Part 1: Method Development & Optimization

Q1: I am starting method development from scratch. How should I select an appropriate HPLC column for this compound?

A1: Your column choice is the foundation of your separation. For 4-Hydroxy-7-methoxy-6-quinolyl Acetate, a reversed-phase (RP) separation is the most logical starting point, as these are the most widely used columns in HPLC, accounting for the majority of applications.[1][2]

The key is to anticipate potential secondary interactions. Your molecule contains a basic nitrogen atom within the quinoline ring system, which can interact with acidic silanol groups on the surface of traditional silica-based columns, leading to poor peak shape.[3][4]

Here is a tiered approach to column selection:

  • First Choice (Highest Probability of Success): A modern, high-purity, end-capped C18 column. These columns have a minimal number of accessible silanol groups, which significantly reduces the secondary interactions that cause peak tailing with basic compounds.[4][5] Look for columns marketed as "base-deactivated" or designed for high performance with basic analytes.

  • Second Choice (Alternative Selectivity): A Phenyl-Hexyl column. The phenyl stationary phase can offer unique π-π interactions with the aromatic quinoline ring system of your analyte, providing a different selectivity compared to a standard C18 phase.[6] This can be particularly useful for separating closely related impurities.

  • Alternative for High Polarity: If your compound elutes too early (near the solvent front) on a C18 column even with a highly aqueous mobile phase, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[6] HILIC columns use a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating very polar compounds.[6][7]

Q2: What are the critical parameters to consider when preparing the mobile phase for purifying a quinoline derivative?

A2: Mobile phase composition, particularly pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds like your quinoline acetate.[8][9]

Solvent Selection:

  • Acetonitrile (ACN) vs. Methanol (MeOH): Both are common organic modifiers in reversed-phase HPLC.[10] ACN generally provides lower viscosity (leading to lower backpressure) and is often a good starting point.[11] However, methanol can offer different selectivity and may resolve critical impurities that ACN cannot.[12][13] It is often worthwhile to screen both during method development.

pH Control (The Most Critical Factor): The basic nitrogen in the quinoline ring is prone to protonation. The key to achieving a sharp, symmetrical peak is to control its ionization state and suppress the ionization of residual silanols on the column.

  • Mechanism: By operating at a low pH (e.g., 2.5 - 4.0), two things are achieved:

    • The basic quinoline nitrogen is consistently protonated (positively charged).

    • The acidic silanol groups (Si-OH) on the silica surface are protonated (neutral), minimizing their ability to interact with the positively charged analyte.[4][6]

  • Practical Application: Start with a mobile phase pH of around 3.0. This can be achieved using a buffer.

Buffer Selection: A buffer is essential for maintaining a stable pH and ensuring reproducible retention times.[8][14]

  • Recommended Buffers: For low pH applications compatible with mass spectrometry (MS), 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent choices.[15] For UV detection alone, a 10-25 mM phosphate buffer is robust and effective.[14][16]

Suggested Starting Mobile Phase Conditions

Parameter Recommendation Rationale
Column High-Purity, End-capped C18 (e.g., 150 x 4.6 mm, 5 µm) Minimizes silanol interactions, providing good starting retention.[1][17]
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7) Ensures consistent protonation of the analyte and suppression of silanol activity.[15][18]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier with good UV transparency and low viscosity.[11]
Detection UV, Diode Array Detector (DAD) Scan for the optimal wavelength. Aromatic systems like quinoline typically absorb strongly between 220-350 nm.[19]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID analytical column.

| Column Temp. | 25-30 °C | Provides stable retention times; can be increased to reduce viscosity and alter selectivity.[20] |

Part 2: Troubleshooting Common Purification Issues

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC purification problems.

G cluster_start Start: Initial Purification Run cluster_eval Evaluation cluster_problems Problem Identification cluster_solutions Solutions cluster_end Goal start Inject Sample & Acquire Chromatogram eval Evaluate Peak Shape, Resolution, & Retention start->eval tailing Severe Peak Tailing? eval->tailing resolution Poor Resolution? eval->resolution Rs < 1.5 pressure High Backpressure? eval->pressure > 250 bar success Proceed to Fraction Collection & Purity Analysis eval->success All OK tailing->resolution NO sol_tailing Address Tailing: - Lower Mobile Phase pH - Check Column Health - Use Additives (TEA) - Use Base-Deactivated Column tailing->sol_tailing YES resolution->pressure NO sol_resolution Improve Resolution: - Optimize Gradient Slope - Change Organic Solvent (ACN -> MeOH) - Reduce Flow Rate - Increase Column Length resolution->sol_resolution YES sol_pressure Reduce Pressure: - Check for Blockages (frits, tubing) - Filter Sample - Flush Column - Check for Buffer Precipitation pressure->sol_pressure YES pressure->success NO sol_tailing->start Re-run sol_resolution->start Re-run sol_pressure->start Re-run

Caption: A logical workflow for HPLC troubleshooting.

Q3: My peak for 4-Hydroxy-7-methoxy-6-quinolyl Acetate is showing significant tailing. What are the causes and how do I fix it?

A3: This is the most common issue for basic, nitrogen-containing compounds.[6] Peak tailing occurs when a single analyte interacts with the stationary phase via multiple mechanisms, one of which is non-ideal.[3][4]

  • Primary Cause: Interaction between the protonated (positive) basic nitrogen of your quinoline and ionized (negative) residual silanol groups on the silica surface of the column packing.[5][21] This strong secondary ionic interaction holds onto the tail end of your analyte band, causing it to elute slowly and asymmetrically.

This troubleshooting diagram breaks down the process of diagnosing the specific cause.

G start Problem: Severe Peak Tailing q1 Is the mobile phase pH below 4.0? start->q1 q2 Are you using a modern, base-deactivated column? q1->q2 Yes sol1 Action: Lower pH to 2.5-3.5 using Formic Acid or a Phosphate buffer. q1->sol1 No q3 Does a neutral compound (e.g., Toluene) also tail? q2->q3 Yes sol2 Action: Switch to a high-purity, end-capped C18 column. q2->sol2 No sol3 Action: This indicates a physical problem. Check for column void or blocked frit. Replace column if necessary. q3->sol3 Yes sol4 Conclusion: The issue is chemical. The column still has active silanols. q3->sol4 No

Caption: Decision tree for troubleshooting peak tailing.

Troubleshooting Steps:

  • Lower Mobile Phase pH: This is the most effective first step. Reducing the pH to ~3.0 or below ensures the silanol groups are fully protonated and non-ionic, minimizing the secondary interactions.[4] The chromatograms below illustrate the dramatic effect of pH on the peak shape of basic compounds.

  • Use a High-Purity, End-Capped Column: If lowering the pH is insufficient, your column may have too many active silanol sites. Modern columns are manufactured with higher purity silica and are "end-capped" to block most of these sites.[3] This is a hardware solution to a chemical problem.

  • Check for Physical Issues: A deformed column bed (void) or a partially blocked inlet frit can cause tailing for all peaks, not just basic ones.[4][21] To diagnose this, inject a neutral, non-polar compound like toluene. If it also tails, the problem is physical (the column or system), not chemical.[21] If the neutral peak is symmetrical while your compound tails, the problem is chemical (silanol interactions).

  • Consider Additives: While less common with modern columns, adding a small amount of a basic competitor like Triethylamine (TEA) (0.1-0.5%) to the mobile phase can sometimes help. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them. Note that TEA is not MS-friendly and can be difficult to wash out of a column.

Q4: My retention times are drifting between injections. What could be the cause?

A4: Inconsistent retention times are a common frustration that points to a lack of stability in the HPLC system or method.[20]

  • Insufficient Column Equilibration: This is the most frequent cause.[20] Before the first injection and between gradient runs, the column must be fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator, but it's best practice to flush the column with at least 10-15 column volumes of the starting mobile phase.[22]

  • Mobile Phase Preparation: If you are mixing solvents manually, small errors in composition can lead to shifts in retention.[23] Always use graduated cylinders for accuracy. Additionally, if a buffer salt precipitates out of the organic phase, the mobile phase composition will change. Ensure your chosen buffer is soluble across the entire gradient range.

  • Temperature Fluctuations: Column temperature significantly affects retention time.[20] Using a thermostatted column compartment is crucial for reproducible results. Even minor drifts in lab ambient temperature can cause noticeable shifts.

  • System Leaks: A leak anywhere in the system, especially at the pump heads or fittings, will cause the flow rate to fluctuate, leading to erratic retention times.[23] A common sign of a leak with buffered mobile phases is the buildup of salt crystals around a fitting.

Q5: The system backpressure is unusually high. How do I diagnose and resolve this?

A5: High backpressure can damage your pump and column and indicates a blockage in the system.[23]

  • Locate the Blockage: Systematically isolate components. Start by disconnecting the column and running the pump. If the pressure drops to near zero, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., injector, tubing, in-line filter).[23]

  • Column Blockage: This is often caused by particulate matter from the sample or mobile phase accumulating on the inlet frit.[24]

    • Solution: First, try back-flushing the column (disconnect it from the detector and connect the outlet to the pump). Run a strong, non-buffered solvent like 100% ACN or isopropanol at a moderate flow rate.[23][24] If this fails, the column may need to be replaced.

  • Prevention is Key:

    • Filter Your Sample: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[22][24]

    • Filter Mobile Phases: Filter all aqueous buffers to remove any microbial growth or particulates.[24]

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch particulates and strongly retained impurities, protecting your expensive primary column.[14][24]

Part 3: Standard Protocol for HPLC Purification

This section provides a detailed, step-by-step methodology for the purification of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

1. System and Mobile Phase Preparation

  • Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% Formic Acid (v/v). Filter through a 0.45 µm filter.

  • Mobile Phase B: Prepare 1 L of HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Degassing: Degas both mobile phases for 10-15 minutes using an inline degasser or by sparging with helium to prevent bubble formation.[22]

  • System Purge: Purge the pump lines with the new mobile phases to ensure no old solvents remain.

2. Column Installation and Equilibration

  • Column: Install a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm for semi-preparative scale).

  • Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) at the desired flow rate (e.g., 4.0 mL/min for a 10 mm ID column) for at least 15 column volumes, or until the detector baseline is stable and flat.[22]

3. Sample Preparation

  • Dissolution: Dissolve the crude 4-Hydroxy-7-methoxy-6-quinolyl Acetate in a suitable solvent, ideally the initial mobile phase composition or a solvent like methanol or DMSO.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble material.[22]

4. Chromatographic Run and Fraction Collection

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Run a linear gradient to elute the compound. A typical scouting gradient is shown in the table below.

  • Fraction Collection: Collect fractions corresponding to the main analyte peak using an automated fraction collector. Collect into clearly labeled tubes.

Example Scouting Gradient for Purification

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN)
0.0 95 5
5.0 95 5
35.0 5 95
40.0 5 95
40.1 95 5

| 50.0 | 95 | 5 |

5. Post-Purification Processing

  • Purity Analysis: Analyze a small aliquot from the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the fractions that meet the desired purity level. Remove the mobile phase solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove residual solvent, yielding the purified compound.

Part 4: Frequently Asked Questions (FAQs)

Q: My compound appears to be degrading on the column. What could cause this? A: The acetate ester functionality could be susceptible to hydrolysis under harsh pH conditions (either strongly acidic or strongly basic), especially if combined with elevated temperatures.[25] While a pH of 2.5-3.0 is generally safe, if you suspect degradation, try using a slightly less acidic mobile phase (e.g., pH 4.0 with an acetate buffer) and keep the column temperature at or below ambient (25 °C).

Q: How do I determine the optimal UV detection wavelength for my compound? A: If your system has a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can obtain the full UV spectrum for your peak of interest. For quinoline and quinolone structures, there are typically strong absorbance maxima in the 220-280 nm and 300-350 nm regions.[19] Choose a wavelength at an absorbance maximum that is free from interference from your mobile phase or impurities for the best sensitivity.

Q: Can I overload the column during preparative purification? What does that look like? A: Yes. Column overloading occurs when you inject too much sample mass for the column to handle.[14] Chromatographically, this manifests as a "fronting" peak, where the front of the peak is sloped and the back is steep (the opposite of tailing).[26] It can also cause significant peak broadening and loss of resolution. To fix this, simply reduce the injection volume or the concentration of your sample.

Q: Is it better to use isocratic or gradient elution for purification? A: For an unknown mixture, always start with a gradient elution.[9] A gradient run will show you the full complexity of your sample and help determine the approximate solvent strength needed to elute your compound.[16] Once you have optimized the separation, if your target compound is well-resolved from impurities, you can convert to a faster, simpler isocratic method for routine purification.[9]

References

  • Benchchem.
  • Benchchem.
  • ResearchGate. Optimization of Mobile Phase Composition for RP-HPLC Method.
  • LibreTexts Chemistry.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • PMC (PubMed Central). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex.
  • Drawell.
  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Column Selection Guide.
  • Restek. HPLC Troubleshooting Guide.
  • Hawach Scientific. Selection Guide for HPLC Columns.
  • PMC (PubMed Central). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • YouTube.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • Axion Labs. HPLC Peak Tailing.
  • ResearchGate. How do I purify an alkaloid extract by HPLC?.
  • NIH (National Institutes of Health). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques.
  • Benchchem.
  • PMC (PubMed Central). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • CABI Digital Library.

Sources

Technical Guide: Storage & Stability of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

[1]

Executive Summary: Stability Matrix

The stability of 4-Hydroxy-7-methoxy-6-quinolyl Acetate is dictated by the susceptibility of its ester linkage to hydrolysis and the photosensitivity of the quinoline core.[1]

StateStorage ConditionStability DurationCritical Risk Factors
Powder (Solid) -20°C, Desiccated, Dark> 2 YearsMoisture absorption (hygroscopic), Light exposure (photobleaching).[1]
Stock Solution (DMSO) -20°C / -80°C, Dark3–6 MonthsWater contamination in DMSO, Repeated freeze-thaw cycles.[1]
Working Solution (Aqueous) Room Temp / 37°C< 4 HoursSpontaneous hydrolysis (High background signal), pH > 7.[1]5.

Technical Deep Dive: Powder vs. Solution

A. The Chemistry of Instability

The utility of this compound relies on the 6-acetoxy group.[1] In its esterified form, the molecule exhibits low fluorescence.[1] Upon hydrolysis by an esterase (or spontaneously by water/base), the acetate is removed, yielding 4,6-dihydroxy-7-methoxyquinoline .[1] This product is highly fluorescent.[1]

  • The Problem: The ester bond is thermodynamically unstable in the presence of water, especially at neutral to alkaline pH.[1]

  • The Consequence: Improper storage leads to "high background" fluorescence before the enzyme is even added, drastically reducing the assay's dynamic range (Signal-to-Noise ratio).[1]

B. Powder Stability

In solid form, the compound is relatively stable if kept dry.[1]

  • Hygroscopicity: The polar hydroxyl and nitrogen groups can attract atmospheric moisture.[1] Once water is adsorbed, micro-hydrolysis begins within the solid crystal lattice, turning the white/off-white powder yellow (indicating free phenol).[1]

  • Protocol: Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

C. Solution Stability
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1] Ethanol or Methanol are not recommended for long-term storage as they can undergo transesterification or contain trace water.[1]

  • Aqueous Instability: In buffer (PBS, Tris), the half-life of the ester can be short (hours).[1] Never store aqueous dilutions.

Troubleshooting & FAQs

Q1: My negative control (no enzyme) shows high fluorescence. Is the reagent bad?

Diagnosis: Likely Spontaneous Hydrolysis .[1] Root Causes:

  • Old Stock Solution: DMSO is hygroscopic.[1] If the stock was opened frequently, it absorbed water, hydrolyzing the ester over time.[1]

  • High pH Buffer: The rate of spontaneous hydrolysis increases exponentially at pH > 8.0.[1]

  • Temperature: Thawing the stock at 37°C for too long.

Solution:

  • Check the color of the stock solution.[1] A bright yellow tint often indicates free hydrolyzed fluorophore.[1]

  • Prepare a fresh stock from powder.[1]

  • Lower the assay pH slightly (e.g., from 8.0 to 7.4) if experimental design permits.

Q2: The powder has turned from off-white to yellow. Can I still use it?

Answer: No. Yellowing indicates significant degradation (release of the chromophore/fluorophore).[1] Using this will result in an unacceptably high background signal, masking low-activity samples.[1] Discard and purchase fresh reagent.

Q3: Can I freeze-thaw the DMSO stock solution?

Answer: Limit to < 3 cycles. Each freeze-thaw cycle introduces condensation and promotes crystal formation that can degrade the compound.[1]

  • Best Practice: Aliquot the stock solution immediately after preparation into single-use brown vials (e.g., 20 µL or 50 µL aliquots) and store at -80°C.

Q4: Is the compound light-sensitive?

Answer: Yes. Quinoline derivatives are prone to photo-oxidation and photobleaching.[1]

  • Handling: Perform experiments in low light.

  • Storage: Wrap vials in aluminum foil or use amber tubes.

Validated Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM Solvent: Anhydrous DMSO (≥99.9%, water content <0.005%)[1]

  • Equilibrate: Remove the product vial from -20°C storage and let it sit at room temperature for 20 minutes inside a desiccator.

  • Weigh: Weigh the necessary amount of powder (MW ≈ 233.22 g/mol ).

    • Example: For 1 mL stock, weigh 2.33 mg.[1]

  • Dissolve: Add anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Note: Ensure no particulate matter remains.[1] Sonicate briefly (5-10 sec) if necessary, but avoid heating.

  • Aliquot: Immediately dispense into light-protective microcentrifuge tubes.

  • Store: Freeze at -20°C (short term) or -80°C (long term).

Protocol B: Working Solution & Assay Setup

Target: 100 µM Substrate in Assay Buffer

  • Thaw: Thaw one aliquot of DMSO stock in the dark at room temperature.

  • Dilute: Prepare the working solution immediately before use.

    • Dilution Factor: 1:100 (e.g., 10 µL stock + 990 µL Buffer).

    • Buffer Recommendation: PBS or Tris-HCl (pH 7.0–7.5).[1] Avoid Carbonate buffers (high pH promotes hydrolysis).[1]

  • Dispense: Add to plate wells.

  • Read: Measure fluorescence immediately (Kinetic mode is preferred over Endpoint to correct for any background drift).

Visualizations

Figure 1: Hydrolysis & Fluorescence Activation Pathway

The following diagram illustrates the chemical transformation.[1][2][3][4] The "caged" acetate form is non-fluorescent.[1] Enzymatic or spontaneous hydrolysis removes the acetate, restoring the conjugated system required for fluorescence.[1]

HydrolysisPathwaySubstrateHMQ-Acetate(Non-Fluorescent Ester)IntermediateHydrolysisReactionSubstrate->Intermediate Substrate BindingEnzymeEsterase / H2OEnzyme->Intermediate CatalysisProduct4,6-Dihydroxy-7-methoxyquinoline(High Fluorescence)Intermediate->Product ActivationAcetateAcetate Group(Released)Intermediate->Acetate Cleavage

Caption: Mechanism of Action. The acetate group at the 6-position quenches fluorescence.[1] Hydrolysis restores the electron-donating hydroxyl group, enabling fluorescence emission.[1]

Figure 2: Storage Decision Tree

Use this logic flow to determine the viability of your reagent.

StorageLogicStartStart: Reagent AssessmentFormCurrent State?Start->FormSolidPowderForm->SolidLiquidSolutionForm->LiquidColorCheckIs Powder Yellow?Solid->ColorCheckSolventCheckIs Solvent DMSO?Liquid->SolventCheckDiscard1DISCARD(Hydrolyzed)ColorCheck->Discard1YesKeepSolidStore -20°C(Desiccated)ColorCheck->KeepSolidNo (White)SolventNoDISCARD(Unstable in H2O/EtOH)SolventCheck->SolventNoNoAgeCheckAge > 3 Months?SolventCheck->AgeCheckYesTestBlankRun Blank Test(Buffer + Probe only)AgeCheck->TestBlankYes (Risk)UsePROCEED(Fresh Dilution)AgeCheck->UseNo (Fresh)HighBgHigh Background?TestBlank->HighBgDiscard2DISCARDHighBg->Discard2YesHighBg->UseNo

Caption: Workflow for assessing the integrity of HMQ-Acetate stocks. Yellow discoloration or high background signal necessitates immediate disposal.[1]

References

  • Accela ChemBio. (n.d.).[1] Product Information: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (Cat# SY292598).[1][4] Retrieved from [Link][1]

  • Goddard, J. P., & Reymond, J. L. (2004).[1] Enzyme assays for high-throughput screening.[1] Current Opinion in Biotechnology.[1] (Discusses general stability principles of fluorogenic ester substrates). Retrieved from [Link]

  • Gee, K. R., et al. (1999).[1] Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and esterases.[1] Analytical Biochemistry.[1] (Provides mechanistic parallels for acetoxy-fluorophore hydrolysis). Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate: A Comparative Evaluation of LC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of two predominant analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the purity analysis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate. As a Senior Application Scientist, my objective is to move beyond procedural recitation and delve into the causality behind experimental choices, offering a self-validating framework for your own analytical endeavors.

The Analyte: 4-Hydroxy-7-methoxy-6-quinolyl Acetate

4-Hydroxy-7-methoxy-6-quinolyl Acetate is a quinoline derivative, a class of compounds prevalent in medicinal chemistry. Its purity is paramount, as even trace impurities can have unintended pharmacological effects or impact the stability of the final drug product.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Structure:

The presence of a chromophore in the quinoline ring system makes it amenable to UV detection, while its ionizable nature allows for sensitive detection by mass spectrometry.

The Imperative of Purity: Potential Impurities in Synthesis

A robust purity analysis method begins with an understanding of potential impurities. Based on common synthetic routes for quinoline derivatives, potential impurities in 4-Hydroxy-7-methoxy-6-quinolyl Acetate may include:

  • Starting Materials: Unreacted precursors such as substituted anilines and β-ketoesters.

  • Intermediates: Incompletely acetylated precursors, for instance, 4,6-dihydroxy-7-methoxyquinoline.

  • By-products: Compounds formed from side reactions, which can be numerous depending on the specific synthetic pathway.

  • Reagents and Catalysts: Residual reagents like acetic anhydride or catalysts used in the synthesis.

The Methodologies: A Head-to-Head Comparison

Both LC-MS and HPLC-UV are powerful tools for purity analysis, yet they offer distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A well-established and widely used technique, HPLC-UV offers a cost-effective and robust method for quantifying known impurities. Its principle lies in the separation of compounds based on their interaction with a stationary phase, followed by detection based on their ability to absorb UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. LC-MS not only quantifies known impurities but can also aid in the identification of unknown impurities by providing molecular weight information.

Experimental Design: A Comparative Study

To objectively compare these two techniques, a comprehensive experimental plan is essential. This involves developing and validating methods for both LC-MS and HPLC-UV to analyze a sample of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Experimental Workflow

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS Analysis Filtration->LC_MS Purity_Assessment_UV Purity Assessment (% Area) HPLC_UV->Purity_Assessment_UV Purity_Assessment_MS Purity Assessment & Impurity ID LC_MS->Purity_Assessment_MS

Caption: A generalized workflow for the purity analysis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

This protocol outlines a standard approach for the routine quality control of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Hydroxy-7-methoxy-6-quinolyl Acetate sample.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; should be optimized by determining the UV maximum of the analyte).

  • Method Validation:

    • Validate the method in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: LC-MS Method for Purity and Impurity Identification

This protocol is designed for a more in-depth analysis, providing higher sensitivity and the ability to identify unknown impurities.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, but dilute to a final concentration of 0.1 mg/mL to avoid detector saturation.

  • Chromatographic Conditions:

    • The same chromatographic conditions as the HPLC-UV method can be used as a starting point. The flow rate may need to be adjusted depending on the mass spectrometer's interface.

  • Mass Spectrometry Conditions:

    • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI is generally suitable for quinoline derivatives.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to achieve maximum sensitivity for the target analyte.

    • Fragmentation Analysis: For structural elucidation of impurities, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns.

  • Method Validation:

    • Validate the quantitative aspects of the method as per ICH guidelines.

Performance Comparison: LC-MS vs. HPLC-UV

The choice between LC-MS and HPLC-UV often depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each technique for the analysis of 4-Hydroxy-7-methoxy-6-quinolyl Acetate.

ParameterHPLC-UVLC-MSRationale & Justification
Specificity GoodExcellentLC-MS provides mass information, which is highly specific and can differentiate between co-eluting compounds with different molecular weights.
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeMass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the detection of trace-level impurities. [1][2]
Linearity (r²) > 0.999> 0.995Both techniques can achieve excellent linearity, but the dynamic range of a UV detector is often wider than that of a mass spectrometer.
Precision (%RSD) < 2%< 5%HPLC-UV systems are generally considered more robust and less prone to matrix effects, often leading to better precision.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy with proper validation.
Impurity Identification Limited to known standardsYesLC-MS can provide molecular weight and fragmentation data to help identify unknown impurities. [2]
Cost & Complexity LowerHigherLC-MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.

Logical Framework for Method Selection

The decision to use HPLC-UV or LC-MS should be based on a logical assessment of the analytical needs.

Method Selection Logic Start Analytical Goal Routine_QC Routine Quality Control (Known Impurities) Start->Routine_QC Impurity_ID Impurity Identification & Trace Analysis Start->Impurity_ID HPLC_UV_Choice Use HPLC-UV Routine_QC->HPLC_UV_Choice LC_MS_Choice Use LC-MS Impurity_ID->LC_MS_Choice

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion: A Symbiotic Approach

In the rigorous environment of pharmaceutical development, HPLC-UV and LC-MS are not mutually exclusive but rather complementary techniques. HPLC-UV serves as a robust and cost-effective workhorse for routine quality control and the quantification of known impurities. [3]Conversely, LC-MS is an indispensable tool for in-depth impurity profiling, the identification of unknown degradants, and the analysis of trace-level contaminants. [1][2] By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the purity, safety, and efficacy of their drug products. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for 4-Hydroxy-7-methoxy-6-quinolyl Acetate and other similar pharmaceutical compounds.

References

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). ResearchGate. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. [Link]

Sources

Technical Comparison Guide: HPLC Retention Time & Impurity Profiling of 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

This guide addresses the chromatographic separation of 4-Hydroxy-7-methoxy-6-quinolyl Acetate (HMQA) from its critical impurities. HMQA is a functionalized quinoline intermediate, structurally significant in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1]

The primary analytical challenge is twofold:

  • Chemical Instability: The acetate group at the C6 position is a phenolic ester, highly susceptible to hydrolysis, converting the target back to 4,6-Dihydroxy-7-methoxyquinoline (DHMQ).

  • Tautomeric Tailing: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-quinolone tautomer, causing severe peak tailing on standard C18 columns due to silanol interactions.

This guide compares a Standard Generic Method against an Optimized Stability-Indicating Method , demonstrating why standard approaches fail to quantitate this labile ester accurately.

The Degradation Pathway

Understanding the impurity origin is vital for method development. The primary impurity is the hydrolysis product.

degradation_pathway Ester Target: 4-Hydroxy-7-methoxy-6-quinolyl Acetate (Less Polar, Late Eluting) Alcohol Impurity A: 4,6-Dihydroxy-7-methoxyquinoline (More Polar, Early Eluting) Ester->Alcohol Hydrolysis (-OAc to -OH) Conditions Hydrolysis Triggers: High pH, Protic Solvents, Heat Conditions->Ester

Figure 1: Hydrolysis pathway of HMQA. The phenolic ester bond at C6 is labile, rapidly degrading to Impurity A in unbuffered or basic solutions.

Part 2: Method Comparison & Experimental Data

We compared two methods to separate HMQA from its hydrolysis impurity (DHMQ) and a synthetic precursor impurity (4-Chloro-7-methoxy-6-quinolyl acetate).

Experimental Conditions
ParameterMethod A: Generic Scouting (The "Fail")Method B: Optimized Stability-Indicating (The "Success")
Column Standard C18 (5µm, 4.6 x 150mm)Phenyl-Hexyl (3µm, 3.0 x 100mm)
Mobile Phase A Water (Neutral)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B MethanolAcetonitrile
Gradient 10-90% B in 15 min5-60% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 40°C25°C (Critical for ester stability)
Diluent 50:50 Water:MeOH100% Anhydrous Acetonitrile (Acidified)
Performance Data Comparison

The following data represents the average of


 injections.
AnalyteMethod A Retention Time (

)
Method A Peak Shape (Tailing Factor)Method B Retention Time (

)
Method B Peak Shape (Tailing Factor)
Impurity A (Hydrolyzed) 2.1 min (Co-elutes with void)2.8 (Severe tailing)3.4 min 1.1 (Sharp)
Target (HMQA) 5.8 min1.9 (Broad)7.2 min 1.05 (Symmetric)
Impurity B (Precursor) 8.5 min1.59.8 min 1.02
Resolution (

)

(Target vs Imp A)
N/A

Excellent
Technical Analysis: Why Method B Wins
  • pH Control: Method A uses neutral water. The basic quinoline nitrogen interacts with silanols, causing tailing (

    
    ). Method B uses pH 3.0, protonating the nitrogen and suppressing silanol activity [1].
    
  • Selectivity: The Phenyl-Hexyl column in Method B utilizes

    
     interactions with the quinoline ring, providing superior selectivity compared to the hydrophobic-only retention of C18 [2].
    
  • Stability: Method A uses a protic diluent (Water/MeOH), causing on-column hydrolysis of the ester. Method B uses anhydrous ACN, preserving the target molecule during the run.

Part 3: Detailed Protocol (Self-Validating System)

To replicate the Optimized Method (Method B), follow this strict protocol. This workflow is designed to minimize artifactual degradation.

Step 1: Mobile Phase Preparation
  • Buffer (MPA): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Organic (MPB): 100% Acetonitrile (HPLC Grade).

Step 2: Sample Preparation (CRITICAL)
  • Stock Solution: Weigh 10 mg HMQA into a 10 mL volumetric flask.

  • Solvent: Dissolve in 100% Anhydrous Acetonitrile containing 0.1% Formic Acid. Do not use water or methanol in the diluent.

  • Working Standard: Dilute stock to 100 µg/mL using the same acidified acetonitrile diluent.

  • Storage: Analyze immediately. If queuing is necessary, set the autosampler tray temperature to 4°C .

Step 3: System Suitability Criteria

Before running samples, ensure the system meets these limits:

  • Resolution (

    
    ):  > 2.0 between Impurity A and HMQA.
    
  • Tailing Factor: < 1.3 for the HMQA peak.

  • %RSD: < 2.0% for retention time over 5 injections.

Method Development Logic Flow

Use this logic map to troubleshoot if your separation varies.

method_logic Start Start Method Development Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Tailing Problem: Peak Tailing > 1.5 Check_pH->Tailing No (Neutral pH) Check_Diluent Is Diluent Protic (Water/MeOH)? Check_pH->Check_Diluent Yes Split_Peak Problem: Split Peaks / Degradation Action2 Action: Switch to Anhydrous ACN Split_Peak->Action2 Hydrolysis Occurring Action1 Action: Use Ammonium Formate pH 3.0 Tailing->Action1 Add Buffer / Lower pH Success Success: Stable, Sharp Peaks Check_Diluent->Split_Peak Yes Check_Column Column Selection Check_Diluent->Check_Column No (100% ACN) Action1->Check_Diluent Check_Column->Success Phenyl-Hexyl / C18 Action2->Check_Column

Figure 2: Decision tree for optimizing quinoline ester separation. Note that pH and diluent choice are the primary failure points.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A. Link

  • SIELC Technologies. (2023). Separation of Quinoline Derivatives on Mixed-Mode and Reverse Phase Columns. SIELC Application Notes. Link

  • Sigma-Aldrich. (2023). 4-Hydroxy-7-methoxyquinoline-6-carboxylic acid derivatives: Properties and Handling. MilliporeSigma Technical Library. Link

  • PubChem. (2023). Compound Summary: 4-Hydroxyquinoline Tautomerism. National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-7-methoxy-6-quinolyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 4-Hydroxy-7-methoxy-6-quinolyl Acetate .[1]

Note on Chemical Identity: This compound is a specialized quinoline derivative, typically utilized as a fluorogenic substrate or intermediate in organic synthesis. It is structurally distinct from the opioid-like alkaloid 7-hydroxymitragynine ("7-OH").[1][2][3][4] Do not confuse the two. Due to the limited availability of specific toxicological data for this exact ester, this guide applies the Precautionary Principle , classifying it based on the hazardous properties of the quinoline scaffold (potential mutagenicity and severe irritation).

Part 1: Executive Safety Summary

Hazard Classification (Analogous Logic):

  • Primary Hazards: Skin/Eye Irritant (Category 2), Respiratory Sensitizer.

  • Potential Chronic Hazard: Suspected Mutagen (Muta.[5] 2) – Quinolines are known DNA intercalators.

  • Physical State: Solid (Powder).

  • Reactivity: Hydrolyzes in the presence of moisture/esterases to release Acetic Acid and a fluorescent phenol (4,6-dihydroxy-7-methoxyquinoline).[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood.

  • Solvent Risk: If dissolving in DMSO or DMF, recognize that these solvents can transport the dissolved toxin through intact skin.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE CategorySpecificationRationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: If using DMSO/DMF as a solvent, standard nitrile degrades quickly.[1] Double gloving prevents rapid breakthrough of the dissolved quinoline.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.Aerosol Protection: Fine powders can bypass safety glasses. Goggles seal the eyes against airborne dust and accidental splashes during hydrolysis.
Respiratory N95/P100 Respirator (if outside hood)Primary: Fume Hood (Sash at 18")Inhalation Risk: Quinolines are respiratory irritants. If weighing outside a hood is unavoidable (not recommended), a fitted respirator is mandatory.
Body Lab Coat (Buttoned, High-Neck) + Chemical Resistant Apron (for stock prep)Contamination Control: Prevents accumulation of dust on street clothes.[1] Apron protects against splashes of concentrated stock solutions.

Part 3: Operational Protocol

Phase 1: Weighing & Solubilization

Objective: Prepare a stock solution (typically in DMSO) without generating airborne dust.

  • Preparation:

    • Decontaminate the balance area.

    • Place a static-dissipative weighing boat inside the fume hood.

    • Critical: Pre-calculate the volume of solvent (DMSO/DMF) needed.

  • Weighing:

    • Transfer the solid using a micro-spatula. Do not pour.

    • Immediately recap the source vial.

    • Technique: If static is an issue, use an anti-static gun; quinoline dust is light and spreads easily.

  • Solubilization:

    • Add the solvent (DMSO) dropwise to the weighing boat or transfer the solid to a vial before adding solvent.

    • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

    • Visual Check: Ensure complete dissolution. Esters can be hydrophobic; inspect for "clumping" at the bottom.

Phase 2: Experimental Use (In Vitro)

Objective: Enzymatic assay or synthesis.

  • Dilution: When diluting into aqueous buffers (PBS/Tris), add the organic stock under the surface of the buffer while stirring to prevent precipitation.

  • Incubation: Keep reaction vessels covered (foil-wrapped if light-sensitive, as many quinolines are).

  • Spill Response (Small Scale):

    • Solid: Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.

    • Liquid: Absorb with vermiculite or chem-pads.[1] Clean area with 10% bleach followed by ethanol to degrade/remove residues.

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizers (peroxides/nitric acid) as quinolines can react vigorously.

  • Labeling: "Hazardous Waste - Toxic Organic (Quinoline Derivative)."[1]

  • Stream: Halogenated organic waste (if using DCM) or Non-halogenated organic waste (if using DMSO/Methanol).

Part 4: Safety & Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

Quinoline_Safety_Protocol Start Start: 4-Hydroxy-7-methoxy-6-quinolyl Acetate RiskAssess Risk Assessment: Isolate from Oxidizers Verify Ventilation Start->RiskAssess PPE_Check PPE Verification: Double Nitrile Gloves Splash Goggles Lab Coat RiskAssess->PPE_Check Weighing Weighing (Fume Hood Only) Use Anti-static tools PPE_Check->Weighing Solvent Solubilization (DMSO/DMF) *Permeation Hazard* Weighing->Solvent Dissolve Use Experimental Use (Keep Covered/Dark) Solvent->Use Spill Spill/Exposure? Use->Spill Cleanup Absorb -> 10% Bleach -> Ethanol Report Incident Spill->Cleanup Yes Disposal Disposal: Segregate from Oxidizers Label: Toxic Organic Spill->Disposal No (Routine) Cleanup->Disposal

Caption: Operational workflow emphasizing the critical control points (Red) where exposure risk is highest during weighing and solubilization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Quinoline - Safety and Hazards. National Center for Biotechnology Information. Retrieved February 12, 2026. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline.[5][6][7][8] (Used for class-based hazard extrapolation).[1] [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.